molecular formula C9H12ClN3 B1592034 1-(2-Chloropyridin-4-yl)piperazine CAS No. 854159-45-8

1-(2-Chloropyridin-4-yl)piperazine

Cat. No.: B1592034
CAS No.: 854159-45-8
M. Wt: 197.66 g/mol
InChI Key: CVBPSGWUINXSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridin-4-yl)piperazine (CAS 854159-45-8) is a high-value chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 12 ClN 3 and a molecular weight of 197.67 g/mol, features a piperazine ring attached to a chloropyridine scaffold, a structure frequently employed to fine-tune the physicochemical and pharmacological properties of target molecules . Its primary research application is as a key building block in the synthesis of more complex, biologically active molecules. The chloropyridine moiety serves as an excellent electrophilic center for nucleophilic aromatic substitution reactions, allowing for further functionalization . Concurrently, the piperazine ring is a privileged structure in pharmaceuticals, known to contribute favorable solubility and metabolic properties . This makes the compound particularly valuable for constructing potential therapeutic agents. Scientific literature highlights the use of closely related pyridylpiperazine derivatives in the development of novel enzyme inhibitors and receptor antagonists . For instance, such derivatives have been investigated as potent inhibitors of urease, a key enzyme targeted for treating infections caused by Helicobacter pylori . Furthermore, analogous compounds are central to research on Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are being explored for their analgesic potential in managing chronic pain . Researchers can procure this compound in various packaging, from small sample sizes to bulk quantities, with available purity specifications meeting the demands of rigorous research and development workflows . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPSGWUINXSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611870
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854159-45-8
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-1-(2-Chloropyridin-4-yl)piperazine-Synthesis-Properties-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Chloropyridin-4-yl)piperazine, a pivotal heterocyclic building block in modern medicinal chemistry. The document outlines its primary synthesis route via nucleophilic aromatic substitution (SNAr), detailing the underlying mechanism, a comprehensive experimental protocol, and key physicochemical properties. Furthermore, it highlights the compound's significance as a key intermediate in the synthesis of various pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

This compound is a substituted pyridinylpiperazine that has garnered significant attention in pharmaceutical research. Its structure, featuring a reactive chlorine atom on the pyridine ring and a nucleophilic secondary amine on the distal end of the piperazine moiety, makes it a versatile synthon for constructing more complex molecules. The piperazine ring itself is a privileged scaffold in drug design, known to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability. This unique combination of features makes this compound a valuable starting material for developing novel therapeutics, particularly in areas targeting the central nervous system.[1][2][3]

Synthesis and Mechanism

The principal method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of the chlorine atom, facilitating nucleophilic attack.[4]

Reaction-Mechanism

The synthesis involves the reaction of 2,4-dichloropyridine with an excess of piperazine. The key to this synthesis is the regioselective displacement of the chlorine atom at the C4 position over the C2 position. The nitrogen atom of piperazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyridine ring. This selectivity is governed by the electronic properties of the pyridine ring, where the C4 position is more activated towards nucleophilic attack than the C2 position.[5][6] The reaction proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex, before the expulsion of the chloride leaving group to restore aromaticity.[4][7]

The use of excess piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Caption: General reaction scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyridine

  • Piperazine (anhydrous)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyridine (1.0 eq) in toluene.

  • Addition of Nucleophile: Add anhydrous piperazine (4.0-5.0 eq) to the solution. The large excess is crucial for both driving the reaction and acting as an in-situ base.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the piperazine hydrochloride salt that has precipitated.

    • Wash the filtrate with a 1M NaOH solution to remove any remaining HCl salts, followed by a wash with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in further synthetic steps.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃Appretech[8]
Molecular Weight 197.67 g/mol Appretech[8]
CAS Number 854159-45-8Appretech[8]
Appearance Off-white to yellow powderChem-Impex[9]
Melting Point 40-46 °CChem-Impex[9]
Purity ≥ 98%Appretech[8]

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its bifunctional nature allows for diverse chemical modifications. The secondary amine of the piperazine ring can be readily functionalized, for instance, through alkylation, acylation, or reductive amination, to introduce various pharmacophores.

This compound and its analogs are integral to the development of drugs for neurological disorders.[1][3][10] The piperazine moiety is a common feature in many centrally acting agents, and the substituted pyridine ring can be tailored to achieve specific receptor interactions.

applications A This compound B N-Alkylation A->B R-X C N-Acylation A->C RCOCl D Buchwald-Hartwig Coupling (at C2-Cl) A->D R-NH₂ / Pd catalyst E Antipsychotics B->E F Antidepressants B->F H Other CNS Agents C->H G Kinase Inhibitors D->G

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its synthesis via a regioselective nucleophilic aromatic substitution is a robust and scalable process. The compound's versatile structure allows for straightforward derivatization, leading to the creation of a multitude of biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, and critical role in the drug development pipeline, underscoring its continued relevance to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Chloropyridin-4-yl)piperazine, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established data with actionable, field-proven experimental protocols for properties that are not yet publicly documented. The aim is to equip researchers with the necessary information and methodologies to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in drug discovery. The substituted chloropyridine moiety, coupled with the versatile piperazine ring, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The physicochemical properties of this intermediate are critical determinants of its reactivity, solubility, and pharmacokinetic profile in downstream applications. A thorough understanding of these characteristics is therefore paramount for its effective use in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

While some of the physicochemical properties of this compound are available, primarily from commercial suppliers and computational models, a complete experimental profile is not yet publicly documented. This section presents the known data and outlines detailed protocols for the experimental determination of key missing parameters.

Identity and Molecular Structure
  • IUPAC Name: this compound

  • CAS Number: 854159-45-8

  • Molecular Formula: C₉H₁₂ClN₃

  • Molecular Weight: 197.67 g/mol

Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 197.67 g/mol Appretech Scientific Limited
Purity ≥98%Appretech Scientific Limited
XLogP3 (Predicted) 1.3ECHEMI
Polar Surface Area (PSA) 28.2 ŲECHEMI
Density (Predicted) 1.2 ± 0.1 g/cm³ECHEMI
Flash Point (Predicted) 174.6 ± 26.5 °CECHEMI
Refractive Index (Predicted) 1.561ECHEMI

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on established and widely accepted scientific practices.

Melting and Boiling Point Determination

Rationale: The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Interpretation Sample Weigh 1-3 mg of This compound Pan Seal in an aluminum DSC pan Sample->Pan DSC Place sample and reference pans in DSC cell Pan->DSC Reference Prepare an empty sealed reference pan Heating Heat at a constant rate (e.g., 10 °C/min) DSC->Heating Thermogram Record the heat flow vs. temperature Heating->Thermogram Peak Identify the endothermic peak corresponding to melting Thermogram->Peak Onset Determine the onset temperature of the peak Peak->Onset MeltingPoint Report onset temperature as the melting point Onset->MeltingPoint

Caption: Workflow for Melting Point Determination by DSC.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Due to the relatively high predicted flash point, distillation under reduced pressure is recommended to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus suitable for small sample volumes.

  • Sample Introduction: Place a small amount of this compound into the distillation flask.

  • Vacuum Application: Gradually reduce the pressure in the system to a known, stable value.

  • Heating: Gently heat the distillation flask.

  • Observation: Record the temperature at which the liquid boils and the vapor condenses. This temperature, along with the corresponding pressure, constitutes the boiling point at reduced pressure.

Solubility Profile

Rationale: Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Calculation: Express the solubility as mg/mL or mol/L.

Acidity Constant (pKa) Determination

Rationale: The pKa values of the piperazine nitrogens are critical for understanding the compound's ionization state at different pH values, which influences its solubility, lipophilicity, and biological activity.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Solution Prepare a dilute aqueous solution of the compound Titrate Titrate the solution with the standardized acid Solution->Titrate Titrant Standardize a strong acid titrant (e.g., HCl) Measure Record pH after each addition of titrant Titrate->Measure Plot Plot pH vs. volume of titrant added Measure->Plot Equivalence Determine the equivalence points from the curve Plot->Equivalence pKa Calculate pKa from the half-equivalence points Equivalence->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a dilute, accurately known concentration of this compound in water or a suitable co-solvent system if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Given the two basic nitrogen atoms in the piperazine ring, two pKa values are expected.

Lipophilicity (LogP) Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

  • Solvent System: Use n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) as the two immiscible phases.

  • Equilibration: Add a known amount of this compound to a mixture of the two phases in a separatory funnel. Shake vigorously to allow for partitioning between the two layers and then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Stability Profile

Rationale: Assessing the stability of this compound under various stress conditions is essential to determine its shelf-life and potential degradation pathways.

Protocol (Forced Degradation Study):

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Dry heat (e.g., 80 °C)

    • Photolytic: Exposure to UV and visible light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, attempt to identify the major degradation products using techniques such as LC-MS.

Synthesis and Characterization

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with piperazine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine 2,4-dichloropyridine, piperazine, and a base in a suitable solvent Heat Heat the reaction mixture with stirring Reactants->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Quench the reaction and extract the product Monitor->Quench Purify Purify by column chromatography or crystallization

Caption: General workflow for the synthesis of this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide provides a thorough examination of the physicochemical properties of this compound. While some experimental data remains to be published, the detailed protocols provided herein offer a clear and reliable path for researchers to determine these crucial parameters. A comprehensive understanding of the properties outlined in this guide will undoubtedly facilitate the successful application of this important building block in the development of novel and impactful therapeutics.

The Strategic Intermediate: A Technical Guide to 1-(2-Chloropyridin-4-yl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 1-(2-Chloropyridin-4-yl)piperazine, CAS Number 854159-45-8, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality of its synthesis, the logic of its application, and the technical protocols required for its successful utilization, with a specific focus on its role in the synthesis of targeted cancer therapies.

Introduction: The Emergence of a Key Building Block

In the landscape of medicinal chemistry, the piperazine moiety is a well-established pharmacophore, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its derivatives are foundational to numerous therapeutic agents.[2][3] this compound has emerged as a particularly valuable building block due to the strategic placement of its reactive handles. The presence of a nucleophilic secondary amine on the piperazine ring, combined with an electrophilic chloropyridine scaffold, makes it an ideal synthon for constructing complex molecular architectures through predictable and high-yielding reactions.

Its most notable application is as a key starting material in the synthesis of Brigatinib , a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6][7] This guide will use the synthesis of Brigatinib as a central case study to illustrate the compound's strategic importance and practical application.

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 854159-45-8[8]
Molecular Formula C₉H₁₂ClN₃[8]
Molecular Weight 197.67 g/mol [8]
Appearance White to pale-yellow solid[9]
Purity Typically ≥98%[8]
Storage Keep in dark place, inert atmosphere, 2-8°C[9]
Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this intermediate is not broadly published, data from analogous chloropyridine and piperazine compounds suggest a consistent set of handling protocols.[4][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][10]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored in electron-deficient aromatic systems like pyridines, where the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack.[12][13]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the nucleophilic attack of piperazine on an activated chloropyridine precursor, typically 2,4-dichloropyridine. The key to this synthesis is regioselectivity. The chlorine atom at the 4-position is significantly more activated towards substitution than the chlorine at the 2-position. This is because the negative charge in the intermediate (Meisenheimer complex) formed by attack at C-4 can be delocalized onto the ring nitrogen atom, providing substantial resonance stabilization. Attack at the C-2 position does not afford this same degree of stabilization.

G cluster_reactants Reactants cluster_mechanism SₙAr Mechanism cluster_product Product R1 2,4-Dichloropyridine Attack Nucleophilic Attack (Rate-Determining Step) R1->Attack R2 Piperazine (Nucleophile) R2->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Forms stabilized intermediate Elimination Chloride Elimination (Aromatization) Intermediate->Elimination Restores aromaticity P1 This compound Elimination->P1 Side_Product HCl Elimination->Side_Product caption SₙAr Synthesis Pathway.

Caption: General workflow for the SₙAr synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established SNAr chemistry for pyridines.[14] Researchers should perform their own optimization.

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add piperazine (1.5-2.0 equivalents) and a suitable organic solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

    • Causality: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Reagent Addition: Dissolve 2,4-dichloropyridine (1.0 equivalent) in the same solvent and add it dropwise to the stirred piperazine solution at room temperature. The addition should be controlled to manage the exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove piperazine hydrochloride and any remaining excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white to pale-yellow solid.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is critical. Standard analytical techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include:

    • A singlet or broad singlet for the piperazine N-H proton.

    • Two distinct triplets (or multiplets) for the four protons on the piperazine ring adjacent to the nitrogen atoms.

    • A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show the expected number of signals for the 9 unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons (especially the carbon bearing the chlorine) and the aliphatic carbons of the piperazine ring.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns involve the cleavage of the piperazine ring.[15]

  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is typically effective. Since the piperazine moiety itself is not a strong chromophore, analysis often relies on the UV absorbance of the chloropyridine ring or uses derivatization for trace analysis.[1][3]

Core Application: Synthesis of Brigatinib

The primary industrial and research application of this compound is its role as Intermediate-A in the multi-step synthesis of the ALK inhibitor, Brigatinib.[4][5] The intermediate provides the core piperazinyl-pyridine fragment of the final drug molecule.

G cluster_start Starting Intermediates cluster_process Synthetic Pathway cluster_final Final API A This compound (CAS 854159-45-8) Step1 Step 1: SₙAr Reaction A->Step1 B 2-Methoxy-4-nitroaniline Derivative B->Step1 Intermediate2 Coupled Intermediate Step1->Intermediate2 Step2 Step 2: Nitro Group Reduction Intermediate2->Step2 Intermediate3 Aniline Intermediate Step2->Intermediate3 Step3 Step 3: Final Coupling Intermediate3->Step3 Reacts with pyrimidine core API Brigatinib Step3->API caption Role of the title compound in Brigatinib synthesis.

Caption: Simplified workflow illustrating the use of the title compound in drug synthesis.

The synthesis generally proceeds as follows:

  • Second SNAr Reaction: The secondary amine of this compound acts as the nucleophile, displacing a leaving group (e.g., fluorine) on an activated nitroaniline ring. This couples the two key fragments of the future drug molecule.

  • Nitro Group Reduction: The nitro group is then reduced to an amine (aniline), typically using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents. This newly formed aniline is now a reactive nucleophile for the final coupling step.

  • Final Fragment Coupling: The aniline intermediate is coupled with the third major fragment, a substituted pyrimidine (e.g., 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]pyrimidine-2,4-diamine), in another SNAr reaction to form the final Brigatinib molecule.[7]

This synthetic strategy highlights the expertise required in drug development. The choice of this compound is deliberate; it allows for the sequential, controlled construction of a complex molecule by leveraging the differential reactivity of its functional groups.

Conclusion

This compound is more than just a chemical compound; it is a testament to rational drug design and process chemistry. Its synthesis via a regioselective SNAr reaction is robust and scalable. Its structure provides the perfect combination of nucleophilic and electrophilic sites for its strategic incorporation into complex active pharmaceutical ingredients like Brigatinib. For researchers in oncology and medicinal chemistry, a thorough understanding of this intermediate's properties, synthesis, and reaction logic is essential for the continued development of next-generation targeted therapies.

References

The Versatile Scaffold: A Technical Guide to the Mechanistic Exploration of 1-(2-Chloropyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Mechanism, A Gateway to Diverse Pharmacologies

In the landscape of modern medicinal chemistry, the true value of a molecule is often not defined by a singular biological activity, but by its potential to serve as a versatile scaffold for the generation of novel therapeutic agents. 1-(2-Chloropyridin-4-yl)piperazine is a prime exemplar of such a scaffold. While not recognized for a standalone therapeutic mechanism, its strategic combination of a piperazine ring and a chloropyridine moiety makes it a highly valuable starting material in drug discovery.[1][2] The piperazine heterocycle is a common feature in numerous approved drugs, prized for its ability to influence physicochemical properties and serve as a pharmacophoric anchor.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a traditional monograph on a single mechanism of action to provide a comprehensive exploration of the diverse pharmacological avenues accessible through the this compound core. We will delve into the known biological activities of its derivatives, propose hypothetical mechanisms of action, and provide robust experimental workflows for the characterization of novel compounds synthesized from this versatile starting material.

The Privileged Scaffolds: Understanding the Piperazine and Pyridinylpiperazine Motifs

The prevalence of the piperazine ring in clinically successful drugs is no accident.[3] Its two nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. The basic nature of the piperazine nitrogen can facilitate interactions with acidic residues in protein binding pockets and improve oral bioavailability.

The addition of the pyridinyl group, as in this compound, introduces further complexity and potential for specific interactions. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site. The chloro-substituent on the pyridine ring provides a reactive handle for further chemical modification through cross-coupling reactions, expanding the accessible chemical space for drug discovery.

A Spectrum of Biological Activities: Derivatives of this compound in Action

The true potential of this compound is revealed through the diverse biological activities of its derivatives. This scaffold has been successfully employed to generate compounds with a range of therapeutic possibilities.

Antimicrobial and Antifungal Properties

A significant body of research highlights the potential of piperazine derivatives as effective antimicrobial and antifungal agents.[5] The mechanism behind this activity is often multifactorial, but can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilic character of the substituted piperazine ring can facilitate its insertion into the lipid bilayers of bacterial and fungal cells, leading to a loss of membrane integrity and cell death.

Enzyme Inhibition: A Key Therapeutic Strategy

Derivatives of pyridinylpiperazine have shown promise as inhibitors of various enzymes. For instance, certain compounds have demonstrated potent urease inhibitory activity.[6] Urease is a key enzyme in the pathogenesis of infections by organisms such as Helicobacter pylori.[6] Inhibition of this enzyme can disrupt the survival of the pathogen in the acidic environment of the stomach.[6] The mechanism of inhibition often involves the coordination of the piperazine nitrogen atoms or other functional groups with the metal ions in the enzyme's active site, or through the formation of hydrogen bonds with key amino acid residues.

Neurological Applications: Modulating CNS Targets

The piperazine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS).[1][2] Many CNS-active drugs containing a piperazine moiety act as ligands for various neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and adrenergic receptors. The ability of the piperazine ring to present substituents in specific spatial orientations allows for selective and high-affinity binding to these receptors, leading to the modulation of downstream signaling pathways. This makes this compound an attractive starting point for the synthesis of novel antipsychotics, antidepressants, and anxiolytics.

Hypothetical Mechanisms and Signaling Pathways

Given the diverse activities of its derivatives, we can propose several key mechanisms and signaling pathways that are likely to be modulated by compounds derived from this compound.

G-Protein Coupled Receptor (GPCR) Modulation

Many of the neurological effects of piperazine-containing drugs are mediated through their interaction with GPCRs. The diagram below illustrates a generalized signaling pathway for a GPCR, which could be a target for a novel derivative.

GPCR_Signaling Ligand Piperazine Derivative GPCR GPCR (e.g., 5-HT, D2 Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

Enzyme Inhibition Kinetics

For derivatives acting as enzyme inhibitors, understanding the kinetics of this inhibition is crucial. The following diagram illustrates the different types of enzyme inhibition that could be investigated.

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction Competitive_Complex Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->Enzyme Enzyme_Substrate Enzyme-Substrate Complex Inhibitor->Enzyme_Substrate Noncompetitive_Complex Enzyme-Substrate-Inhibitor Complex

Caption: Types of enzyme inhibition.

Experimental Workflows for Mechanistic Characterization

For researchers synthesizing novel compounds from this compound, a systematic approach to elucidating the mechanism of action is essential. The following experimental workflows provide a robust framework for this investigation.

Workflow for Characterizing a Novel CNS-Active Derivative

CNS_Workflow Start Synthesize Novel Derivative Step1 Primary Binding Assays (Receptor Panel Screen) Start->Step1 Step2 Secondary Functional Assays (e.g., cAMP, Ca2+ flux) Step1->Step2 Identify Primary Targets Step3 In Vitro Electrophysiology (Patch Clamp on Neuronal Cells) Step2->Step3 Confirm Functional Activity Step4 In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) Step3->Step4 Assess Cellular Effects Step5 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Step4->Step5 Evaluate In Vivo Efficacy End Mechanism Elucidation Step5->End Correlate Exposure and Effect

Caption: Workflow for CNS-active derivative characterization.

Detailed Protocol: Primary Binding Assays

  • Objective: To identify the primary molecular targets of the novel derivative from a panel of known CNS receptors, ion channels, and transporters.

  • Methodology:

    • Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Incubate the test compound with membrane preparations expressing the target of interest and a specific radioligand.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) for each target where significant inhibition is observed.

    • Prioritize targets with the lowest IC50 values for further investigation.

Workflow for Characterizing a Novel Antimicrobial Derivative

Antimicrobial_Workflow Start Synthesize Novel Derivative Step1 Minimum Inhibitory Concentration (MIC) Assay Start->Step1 Step2 Time-Kill Kinetic Assays Step1->Step2 Determine Potency Step3 Membrane Permeability Assays (e.g., SYTOX Green Uptake) Step2->Step3 Assess Bactericidal/Bacteriostatic Activity Step4 Macromolecular Synthesis Inhibition Assays (DNA, RNA, Protein) Step3->Step4 Investigate Membrane Disruption Step5 Electron Microscopy (Visualize Cellular Damage) Step4->Step5 Identify Intracellular Targets End Mechanism Elucidation Step5->End Confirm Morphological Changes

Caption: Workflow for antimicrobial derivative characterization.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the novel derivative that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a broth microdilution method according to CLSI guidelines.

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • Data Analysis:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount. The following tables provide templates for summarizing key experimental results.

Table 1: Receptor Binding Profile of a Novel CNS-Active Derivative

Target ReceptorRadioligandIC50 (nM)
5-HT2A[3H]Ketanserin15.2
D2[3H]Spiperone89.7
α1-adrenergic[3H]Prazosin250.4
H1[3H]Pyrilamine>1000

Table 2: Antimicrobial Activity of a Novel Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)4
Escherichia coli (ATCC 25922)16
Candida albicans (ATCC 90028)8
Pseudomonas aeruginosa (ATCC 27853)>64

Conclusion: A Foundation for Future Discoveries

This compound stands as a testament to the power of scaffold-based drug discovery. While it may not possess a singular, defined mechanism of action, its true strength lies in its adaptability as a starting point for the synthesis of a multitude of pharmacologically diverse molecules. By understanding the inherent properties of the piperazine and pyridinylpiperazine motifs and employing systematic experimental workflows, researchers can effectively unlock the therapeutic potential of novel derivatives. This guide provides a foundational framework for such endeavors, empowering scientists to navigate the complex but rewarding path of mechanistic elucidation and ultimately, to contribute to the development of the next generation of innovative medicines.

References

The Strategic Role of 1-(2-Chloropyridin-4-yl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for Privileged Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are not merely inert skeletons; they are pre-validated structures that have demonstrated the ability to interact with multiple biological targets, often conferring favorable pharmacokinetic and pharmacodynamic properties upon the molecules that contain them. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into a vast array of therapeutic agents due to its unique physicochemical characteristics.[1][2] This guide delves into the specific role and applications of a particularly valuable derivative: 1-(2-Chloropyridin-4-yl)piperazine . We will explore its synthesis, its utility as a versatile building block, and the chemical rationale that makes it an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3]

I. The Molecular Architecture: A Synthesis of Favorable Properties

The this compound scaffold (CAS No: 854159-45-8) is a synergistic fusion of two key heterocyclic systems: a piperazine ring and a chloropyridine moiety.[4] This combination imparts a unique set of properties that are highly advantageous in drug design.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational models.

PropertyEstimated Value/CharacteristicSignificance in Drug Design
Molecular Weight 197.67 g/mol Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.[4]
XLogP3 ~1.3Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and aqueous solubility.[5]
Topological Polar Surface Area (TPSA) 28.2 ŲSuggests good potential for blood-brain barrier penetration.
Basic pKa (Estimated) ~7.5-8.5The piperazine nitrogen allows for the formation of water-soluble salts, improving formulation options. The basicity is crucial for interactions with acidic residues in target proteins.

The piperazine ring, with its two nitrogen atoms, offers a combination of structural rigidity and conformational flexibility. The opposing nitrogens provide a large polar surface area and act as hydrogen bond acceptors and donors, which can significantly enhance water solubility and oral bioavailability.[2][6] The chloropyridine moiety, on the other hand, introduces a degree of lipophilicity and provides a reactive handle for further chemical modification.

II. Synthesis of a Key Intermediate: A Tale of Regioselectivity

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the reaction between piperazine and a suitable dichloropyridine precursor.

The Precursor: 2,4-Dichloropyridine

The starting material of choice is 2,4-dichloropyridine. In this molecule, the chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, the reactivity of these two positions is not equal. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.

Experimental Protocol: A General Method for the Synthesis of this compound

The following protocol is a generalized procedure based on established methods for the synthesis of similar N-arylpiperazines.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloropyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add an excess of piperazine (2.0-3.0 equivalents). The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to scavenge the generated acid and drive the reaction to completion.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G reagents 2,4-Dichloropyridine + Piperazine (excess) conditions Solvent (e.g., ACN, DMF) Base (e.g., K2CO3) Heat (80-120 °C) reagents->conditions 1. Reaction Setup workup Aqueous Workup & Purification conditions->workup 2. Reaction product This compound workup->product 3. Isolation

Caption: Synthetic workflow for this compound.

III. The Role in Medicinal Chemistry: A Versatile Building Block

This compound is a bifunctional building block, offering two distinct points for diversification, which is a highly desirable feature in the construction of compound libraries for high-throughput screening.

Reactivity of the Piperazine Moiety

The secondary amine of the piperazine ring is a versatile nucleophile and can undergo a wide range of chemical transformations, including:

  • Alkylation: Reaction with alkyl halides or tosylates to introduce various alkyl or substituted alkyl groups.

  • Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less reactive than the C4 position. This allows for the sequential introduction of different nucleophiles. More commonly, the 2-chloro substituent is utilized in metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This dual reactivity allows for the creation of complex molecules with diverse three-dimensional structures and functionalities.

G cluster_0 Piperazine N-H Reactions cluster_1 2-Chloro Position Reactions core This compound alkylation Alkylation core->alkylation acylation Acylation core->acylation reductive_amination Reductive Amination core->reductive_amination suzuki Suzuki Coupling core->suzuki buchwald Buchwald-Hartwig Amination core->buchwald sonogashira Sonogashira Coupling core->sonogashira

Caption: Reaction versatility of the core scaffold.

IV. Structure-Activity Relationship (SAR) Insights and Drug Design Strategies

  • The N-Substituent on Piperazine: The nature of the substituent on the second nitrogen of the piperazine ring is often a key determinant of pharmacological activity and selectivity. Large, lipophilic groups are frequently employed to target specific hydrophobic pockets in receptors and enzymes. For instance, in many CNS-active agents, this position is occupied by an aryl or heteroaryl group.

  • The 2-Position of the Pyridine Ring: The 2-chloro group can be replaced with various substituents to modulate the electronic properties and steric bulk of the molecule. For example, replacing the chlorine with a small, hydrogen-bond donating group like an amine could enhance interactions with the target protein. Alternatively, introducing a larger, hydrophobic group via a Suzuki coupling could probe for additional binding pockets.

  • The Role of the Chlorine Atom: The chlorine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It also influences the electronics of the pyridine ring, which can affect the pKa of the piperazine nitrogens and the overall binding affinity.

V. Conclusion: A Privileged Fragment for Future Drug Discovery

This compound represents a strategically important building block in medicinal chemistry. Its straightforward, regioselective synthesis and the presence of two orthogonal reactive sites make it an ideal starting point for the construction of diverse compound libraries. The inherent drug-like properties conferred by the piperazine moiety, combined with the versatility of the chloropyridine ring, provide a robust platform for the development of novel therapeutics. While the full potential of this specific scaffold is still being explored, the principles of medicinal chemistry and the wealth of data on related compounds strongly suggest that this compound will continue to be a valuable tool in the hands of drug discovery scientists for years to come.

VI. References

  • CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents. --INVALID-LINK--

  • 1-(4-Chloropyridin-2-yl)piperazine - Chem-Impex. --INVALID-LINK--

  • This compound - Appretech Scientific Limited. --INVALID-LINK--

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(2), 481. --INVALID-LINK--

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents. --INVALID-LINK--

  • 1-(4-Chloropyridin-2-yl)piperazine | 885885277-30-5 - Sigma-Aldrich. --INVALID-LINK--

  • Trotsko, N., Sagan, J., Dobosz, W., & Wujec, M. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. --INVALID-LINK--

  • 1-(4-chloropyridin-2-yl)piperazine - Echemi. --INVALID-LINK--

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 13(8), 620–634. --INVALID-LINK--

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. --INVALID-LINK--

  • Kumar, A., Singh, P., & Kumar, R. (2013). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 4(10), 3782-3793. --INVALID-LINK--

  • Novel method for the preparation of piperazine and its derivatives - Justia Patents. --INVALID-LINK--

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. A. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. --INVALID-LINK--

  • Schroeder, G. M., An, Y., Wishart, N., Eglen, R. M., & Johnson, R. L. (2010). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of medicinal chemistry, 53(5), 1919–1932. --INVALID-LINK--

  • Kumar, D., Kumar, N., Singh, S. K., & Singh, A. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC chemistry, 13(1), 1-13. --INVALID-LINK--

  • 1-(5-Chloropyridin-2-yl)piperazine - Chem-Impex. --INVALID-LINK--

  • Dzięgiel, P., Gieremek, E., & Szymański, P. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 27(19), 6296. --INVALID-LINK--

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54. --INVALID-LINK--

  • Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., ... & Williams, D. L. (2005). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS chemical biology, 1(2), 125–135. --INVALID-LINK--

  • Slosky, L. M., Caron, M. G., & Lefkowitz, R. J. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 638(8028), 243–250. --INVALID-LINK--

  • Prosser, R. S. (2014). New Pipelines for Novel Allosteric GPCR Modulators. Biophysical journal, 106(11), 2267–2268. --INVALID-LINK--

  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 589–600. --INVALID-LINK--

References

The Strategic Role of 1-(2-Chloropyrin-4-yl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-Chloropyridin-4-yl)piperazine as a pivotal research chemical. This document provides a detailed exploration of its synthesis, physicochemical properties, analytical characterization, and its significant applications as a versatile building block in the design and synthesis of novel therapeutic agents. Particular emphasis is placed on its role in the development of kinase inhibitors and other targeted therapies. The guide is structured to provide not only procedural details but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding for its practical application in a research and development setting.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antianginal, and anticancer effects.[1]

Among the vast landscape of piperazine-containing building blocks, this compound emerges as a particularly valuable synthon. The presence of a chloropyridine moiety introduces a site for further chemical elaboration through nucleophilic aromatic substitution or cross-coupling reactions, while the piperazine nitrogen offers a handle for the introduction of diverse functionalities. This dual reactivity makes it a cornerstone for the construction of compound libraries aimed at exploring structure-activity relationships (SAR) and identifying novel drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 854159-45-8[2]
Molecular Formula C₉H₁₂ClN₃[2]
Molecular Weight 197.67 g/mol [2]
Appearance Off-white to light yellow solid[3]
Purity ≥98%[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyridine and piperazine. The chlorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired regioselectivity.

Reaction Scheme

G 2,4-Dichloropyridine 2,4-Dichloropyridine This compound This compound 2,4-Dichloropyridine->this compound Piperazine, Base, Solvent, Heat

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of related compounds.[4][5][6]

Materials:

  • 2,4-Dichloropyridine

  • Piperazine (anhydrous)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Toluene, Xylene, or N,N-Dimethylformamide)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).

  • Addition of Reagents: Dissolve the 2,4-dichloropyridine in the chosen anhydrous solvent. Add piperazine (1.2-2.0 eq) and the base (e.g., triethylamine, 1.5 eq). The excess piperazine can also act as the base.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous piperazine and solvent is crucial to prevent unwanted side reactions with water.

  • Excess Piperazine/Base: The use of excess piperazine or a dedicated base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • High Temperature: The nucleophilic aromatic substitution on an electron-deficient pyridine ring is facilitated by heating, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperazine protons. The pyridine protons will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution pattern. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the piperazine ring. The chemical shifts of the pyridine carbons will be influenced by the electronegative chlorine atom and the nitrogen atom.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for structural elucidation through fragmentation analysis.

  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.08.

  • Fragmentation Pattern: The fragmentation of arylpiperazines is well-documented.[11][12][13] Common fragmentation pathways involve the cleavage of the C-N bonds of the piperazine ring, leading to characteristic fragment ions.

G [M+H]+ [M+H]+ [M+H]+ - C2H4N [M+H]+ - C2H4N [M+H]+->[M+H]+ - C2H4N Loss of aziridine [M+H]+ - C4H8N2 [M+H]+ - C4H8N2 [M+H]+->[M+H]+ - C4H8N2 Cleavage of piperazine Pyridine fragment Pyridine fragment [M+H]+ - C4H8N2->Pyridine fragment

Caption: Plausible mass fragmentation of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1]

As a Building Block for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-chloropyridine moiety of this compound serves as an excellent anchor for the introduction of various functionalities that can interact with the hinge region of the kinase active site.[14][15][16] The piperazine ring can be further functionalized to extend into the solvent-exposed region, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[17][18]

G cluster_0 Kinase Inhibitor Synthesis This compound This compound Suzuki or Buchwald-Hartwig Coupling Suzuki or Buchwald-Hartwig Coupling This compound->Suzuki or Buchwald-Hartwig Coupling Functionalized Piperazine Derivative Functionalized Piperazine Derivative Suzuki or Buchwald-Hartwig Coupling->Functionalized Piperazine Derivative Further Elaboration Further Elaboration Functionalized Piperazine Derivative->Further Elaboration Final Kinase Inhibitor Final Kinase Inhibitor Further Elaboration->Final Kinase Inhibitor

Caption: Workflow for the synthesis of kinase inhibitors.

In the Synthesis of CNS-Active Agents

The piperazine scaffold is a common feature in many drugs targeting the central nervous system (CNS). Derivatives of this compound can be synthesized to modulate the activity of various neurotransmitter receptors, such as serotonin and dopamine receptors, making them valuable for the development of novel antidepressants, antipsychotics, and anxiolytics.[19]

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and dual reactivity make it an invaluable tool for the rapid generation of diverse compound libraries. The ability to leverage this scaffold in the development of targeted therapies, particularly kinase inhibitors, underscores its significance in the ongoing quest for novel and effective medicines. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this key research chemical in their drug discovery endeavors.

References

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(2-chloropyridin-4-yl)piperazine, a valuable building block in pharmaceutical research and drug development. We address the critical challenge of achieving regioselective C-4 amination on a pyridine scaffold. While the topic specifies 2-chloropyridine as a starting point, this guide elucidates the mechanistic rationale for employing 2,4-dichloropyridine as the strategic precursor to ensure a high-yield, regiocontrolled reaction. We present a detailed protocol for the nucleophilic aromatic substitution (SNAr) pathway, supplemented with mechanistic insights, troubleshooting advice, and process visualizations to empower researchers with a robust and reproducible synthetic method.

Part 1: Mechanistic Principles & Strategic Considerations

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the position of nucleophilic attack on a di-substituted pyridine ring. A naive approach involving the direct reaction of 2-chloropyridine with piperazine is synthetically unviable for obtaining the desired C-4 isomer. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen heteroatom.[1]

In a monosubstituted halo-pyridine like 2-chloropyridine, the C-2 position is highly activated, making it the primary site for nucleophilic attack.[2][3] To achieve substitution at the C-4 position while retaining the chlorine atom at C-2, a more sophisticated strategy is required. The most direct and industrially relevant approach utilizes 2,4-dichloropyridine as the starting material.

The Rationale for C-4 Selectivity with 2,4-Dichloropyridine

In 2,4-dichloropyridine, both the C-2 and C-4 positions are activated towards nucleophilic attack. However, in a standard SNAr reaction, substitution occurs preferentially at the C-4 position.[4] This regioselectivity is dictated by the relative stability of the transient anionic intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.

  • Attack at C-4: The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen through resonance. This provides a significant stabilizing effect.[1][4]

  • Attack at C-2: While attack at C-2 also allows for charge delocalization, the intermediate formed from C-4 attack is generally more stable, leading to a lower activation energy for the C-4 substitution pathway.

This inherent electronic preference makes SNAr the ideal method for selectively installing the piperazine moiety at the desired position. It is crucial to distinguish this from palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can, under specific ligand control, favor substitution at the C-2 position.[5][6] Therefore, the choice of reaction methodology is paramount for controlling the regiochemical outcome.

Caption: SNAr mechanism for C-4 substitution on 2,4-dichloropyridine.

Part 2: Detailed Experimental Protocol

This protocol describes the regioselective synthesis of this compound from 2,4-dichloropyridine and piperazine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
2,4-Dichloropyridine26452-80-2147.99>98%
Piperazine (anhydrous)110-85-086.14>99%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrous
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Brine (Saturated NaCl)7647-14-558.44N/A
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography system

Safety Precautions
  • 2,4-Dichloropyridine: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Piperazine: Corrosive. Causes skin burns and eye damage. Handle in a fume hood and wear full PPE.

  • DMF: A skin and respiratory irritant. Known teratogen. Use only in a fume hood.

  • The reaction should be performed under an inert atmosphere to prevent moisture from interfering with the base, although the SNAr reaction itself is not strictly air-sensitive.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

    • Scientist's Note: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and can also serve as the base to neutralize the HCl byproduct. However, using a solid inorganic base like K₂CO₃ is often cleaner and simplifies purification. The 2.5 equivalents of piperazine ensure the reaction goes to completion and helps minimize potential di-substitution.

    • The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times.

    • Add anhydrous DMF (approx. 5 mL per 1 g of 2,4-dichloropyridine) via syringe.

  • Reaction Execution:

    • Lower the flask into a heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-18 hours.

    • Scientist's Note: The choice of solvent and temperature is critical. DMF is a polar aprotic solvent that effectively solvates the ions involved in the SNAr mechanism, accelerating the reaction. Lower temperatures may lead to incomplete conversion, while significantly higher temperatures (>120 °C) increase the risk of the less-favored di-substitution product where piperazine reacts at both C2 and C4.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:EtOAc eluent system). The consumption of the 2,4-dichloropyridine starting material (visualized under UV light) indicates reaction progression. A new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in dichloromethane), is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Part 3: Data & Characterization

The following table provides representative quantitative data for a laboratory-scale synthesis.

ParameterValueNotes
Reagents
2,4-Dichloropyridine5.00 g (33.8 mmol, 1.0 eq)Limiting Reagent
Piperazine7.28 g (84.5 mmol, 2.5 eq)Serves as nucleophile
Potassium Carbonate9.34 g (67.6 mmol, 2.0 eq)Base
Solvent
Anhydrous DMF25 mLReaction Medium
Yield
Theoretical Yield6.68 gBased on limiting reagent
Actual Yield5.5 - 6.0 gTypical range
Percentage Yield82 - 90%
Characterization
AppearanceWhite to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~8.0 (d), ~6.8 (d), ~6.7 (dd), ~3.2 (t), ~3.1 (t)Expected shifts
MS (ESI+)m/z = 198.08 [M+H]⁺For C₉H₁₂ClN₃

Part 4: Workflow Visualization

Experimental_Workflow A 1. Reagent Combination (2,4-Dichloropyridine, Piperazine, K₂CO₃) in Round-Bottom Flask B 2. Inert Atmosphere (Evacuate & Backfill with N₂) A->B C 3. Solvent Addition (Anhydrous DMF) B->C D 4. Reaction Execution (Heat to 80-90 °C, 12-18h) C->D E 5. Reaction Monitoring (TLC Analysis) D->E F 6. Work-up (Quench with H₂O, Extract with EtOAc) D->F Upon Completion G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS, Yield Calculation) G->H I Pure Product This compound H->I

Caption: Generalized experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Chloropyridin-4-yl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its versatile synthetic handles and favorable physicochemical properties.[1][2] This guide focuses on a particularly valuable building block: 1-(2-Chloropyridin-4-yl)piperazine . The strategic placement of a chloro-substituent on the electron-deficient pyridine ring renders this molecule an exceptionally useful intermediate for constructing complex molecular architectures. We will explore its reactivity, provide detailed protocols for its application in key synthetic transformations, and discuss its role in the development of targeted therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.[3][4][5]

Molecule Profile and Strategic Value

This compound serves as a cornerstone intermediate for introducing the pyridinylpiperazine motif, a pharmacophore renowned for its ability to interact with various biological targets and improve the pharmacokinetic profile of drug candidates.[1] Its value lies in the predictable reactivity of the C-Cl bond on the pyridine ring.

PropertyValueSource
IUPAC Name This compoundAppretech[6]
CAS Number 854159-45-8Appretech[6]
Molecular Formula C₉H₁₂ClN₃PubChem
Molecular Weight 197.67 g/mol Appretech[6]
Physical Form White to pale-yellow solidSigma-Aldrich
Storage 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

The primary reactive site is the carbon atom attached to the chlorine. The electron-withdrawing nature of the ring nitrogen atom activates this position for nucleophilic attack, making it susceptible to displacement reactions. This is the key to its utility as a building block.[7][8]

Core Synthetic Methodologies & Protocols

The derivatization of this compound is dominated by two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them depends on the nucleophilicity of the coupling partner and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr reaction is the most direct method for functionalizing the 2-position of the pyridine ring. It proceeds via a two-step addition-elimination mechanism.[7][9] An incoming nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon bearing the chlorine, disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen is crucial as it helps to stabilize this intermediate through resonance.[10] The subsequent expulsion of the stable chloride leaving group restores aromaticity and yields the final product. This reaction is often favored for its operational simplicity and avoidance of metal catalysts.

sn_ar_workflow reagents 1. Prepare Reagents - this compound - Nucleophile (e.g., R-NH2) - Base (e.g., K2CO3, DIPEA) - Anhydrous Polar Aprotic Solvent (e.g., DMF, NMP) reaction 2. Reaction Setup - Combine reagents under N2 - Heat to 80-140 °C - Monitor by TLC/LC-MS reagents->reaction Combine workup 3. Work-up & Quench - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup Reaction Complete purification 4. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purification Crude Product characterization 5. Characterization - NMR - Mass Spec - Purity by HPLC purification->characterization Pure Product buchwald_workflow reagents 1. Prepare Reagents - this compound - Amine (1.2 equiv) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XantPhos) - Base (e.g., NaOtBu, Cs2CO3) - Anhydrous Solvent (e.g., Toluene) setup 2. Inert Atmosphere Setup - Add solids to oven-dried Schlenk tube - Evacuate and backfill with Argon (3x) reagents->setup Combine solids reaction 3. Reaction - Add degassed solvent - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction Add solvent workup 4. Work-up - Cool to RT - Filter through Celite - Wash with EtOAc - Concentrate filtrate reaction->workup Reaction Complete purification 5. Purification - Purify via column chromatography workup->purification Crude Product kinase_synthesis cluster_reaction S_N_Ar Reaction start1 This compound product Target Scaffold (Kinase Inhibitor Core) start1->product K2CO3, NMP 140 °C start2 4-Amino-3-methylphenol start2->product

References

The Strategic Application of 1-(2-Chloropyridin-4-yl)piperazine in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in CNS Drug Design

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, allow for favorable interactions with a wide array of biological targets.[2] The arylpiperazine substructure, in particular, is a key pharmacophore in numerous CNS active agents, demonstrating the versatility of this chemical motif in the development of treatments for a range of neurological and psychiatric disorders.[3]

This technical guide focuses on the strategic application of 1-(2-Chloropyridin-4-yl)piperazine , a versatile chemical intermediate, in the discovery and development of novel neuropharmacological agents. While not a therapeutic agent itself, this compound serves as a critical building block for the synthesis of diverse libraries of molecules with the potential to modulate CNS targets. Its structure, featuring a reactive piperazine nitrogen and a modifiable chloropyridine ring, offers medicinal chemists a flexible platform for generating derivatives with tailored pharmacological profiles.

This document will provide a comprehensive overview of the synthesis of this compound, detailed application notes on its use in drug discovery workflows, and robust experimental protocols for the synthesis of derivatives and their subsequent pharmacological evaluation.

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2,4-dichloropyridine with an excess of piperazine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring facilitates selective substitution.

A representative synthetic protocol is detailed below:

Protocol 1: Synthesis of this compound

Materials:

  • 2,4-Dichloropyridine

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous acetonitrile, add an excess of piperazine (4.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and filter to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine serves two purposes: it drives the reaction to completion and minimizes the formation of the disubstituted byproduct where a second molecule of 2,4-dichloropyridine reacts with the newly formed product.

  • Potassium Carbonate: This base is used to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as the hydrolysis of the chloropyridine starting material.

G start 2,4-Dichloropyridine + Piperazine step1 Nucleophilic Aromatic Substitution (Acetonitrile, K2CO3, Reflux) start->step1 product This compound step1->product

Caption: Proposed synthesis of this compound.

Application Notes: A Scaffold for CNS Drug Discovery

This compound is a valuable starting material for generating libraries of compounds for high-throughput screening against a variety of CNS targets. The secondary amine of the piperazine ring is a key handle for derivatization, allowing for the introduction of diverse chemical functionalities.

Key Derivatization Strategies:
  • Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This introduces a wide range of substituents and can modulate the electronic properties and steric bulk of the molecule.

  • Alkylation/Reductive Amination: Reaction with alkyl halides or aldehydes/ketones in the presence of a reducing agent to introduce alkyl groups. This can alter the lipophilicity and basicity of the molecule.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which can act as hydrogen bond acceptors and introduce different geometric constraints.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic profile.

G cluster_derivatives Derivative Library cluster_screening Pharmacological Screening intermediate This compound amide Amide Derivatives intermediate->amide Acylation alkyl Alkyl Derivatives intermediate->alkyl Alkylation/ Reductive Amination sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation binding Receptor Binding Assays amide->binding alkyl->binding sulfonamide->binding functional Functional Assays binding->functional invivo In Vivo Models functional->invivo

Caption: Drug discovery workflow using the target intermediate.

Experimental Protocols for Derivative Synthesis and Screening

The following protocols provide a framework for the synthesis of a representative derivative and its subsequent pharmacological evaluation.

Protocol 2: Synthesis of an Amide Derivative

This protocol describes the synthesis of N-(substituent)-2-(4-(2-chloropyridin-4-yl)piperazin-1-yl)acetamide.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., phenylacetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Dissolve the substituted carboxylic acid (1.1 eq) in DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide derivative.

Self-Validation: The structure of the synthesized derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure its identity and purity.

Protocol 3: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of synthesized derivatives for a specific CNS receptor (e.g., a G-protein coupled receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Synthesized derivatives (test compounds)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either a test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Derivative 1Dopamine D215075
Derivative 2Dopamine D25025
Reference DrugDopamine D2105
Protocol 4: Functional Assay - Calcium Mobilization

This protocol describes a method to assess the functional activity (agonist or antagonist) of the synthesized compounds at a Gq-coupled receptor.

Materials:

  • Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Synthesized derivatives (test compounds)

  • Known agonist and antagonist for the target receptor

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer to remove excess dye.

  • For agonist activity: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Inject the test compounds at various concentrations and monitor the change in fluorescence over time.

  • For antagonist activity: Pre-incubate the cells with the test compounds for a specified period. Then, inject a known agonist at a concentration that elicits a submaximal response (EC80) and monitor the change in fluorescence.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

G ligand Agonist Derivative receptor Gq-coupled Receptor ligand->receptor Binds gprotein Gαqβγ receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Caption: Gq-coupled receptor signaling pathway.

Conclusion

This compound represents a strategically important chemical intermediate for the discovery of novel neuropharmacological agents. Its versatile structure allows for the generation of diverse libraries of compounds that can be screened against a multitude of CNS targets. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to leverage this valuable scaffold in their drug discovery endeavors, ultimately contributing to the development of new therapies for neurological and psychiatric disorders.

References

Application Note: Advanced Analytical Methods for the Quantification of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-(2-Chloropyridin-4-yl)piperazine, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process control, purity of active pharmaceutical ingredients (APIs), and regulatory compliance. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying scientific principles, causality behind experimental choices, and detailed, field-proven protocols designed for immediate implementation by researchers, scientists, and drug development professionals. All methodologies are presented within the framework of international regulatory standards for analytical method validation.

Introduction and Analytical Strategy

This compound (CAS No: 854159-45-8) is a heterocyclic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents.[1] Its concentration and purity must be meticulously controlled, as it can be a process-related impurity or a starting material whose residual levels are strictly regulated. The analytical challenge in quantifying this molecule lies in its structural properties; specifically, the piperazine moiety lacks a strong native chromophore, making highly sensitive detection by UV spectrophotometry difficult without chemical modification.[2]

This guide addresses this challenge by detailing three distinct, fit-for-purpose analytical strategies:

  • HPLC-UV with Pre-column Derivatization: A widely accessible and cost-effective method that enhances UV absorbance through chemical derivatization, enabling sensitive quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for thermally stable and volatile compounds, offering excellent separation and structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitivity and selectivity, allowing for direct, trace-level quantification in complex matrices without derivatization.[3]

The selection of an appropriate method depends on the specific requirements of the analysis, including the required limit of quantification (LOQ), matrix complexity, and available instrumentation.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 854159-45-8[1]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.67 g/mol [1]
Appearance Solid (Typical)N/A

The Imperative of Method Validation

For any analytical method to be considered reliable and fit for purpose in a regulated environment, it must undergo formal validation. This process provides documented evidence that the procedure is suitable for its intended use.[4] All protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6]

The Core Pillars of Validation (ICH Q2(R2)) [7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7]

  • Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range.[5]

  • Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery of a known amount of analyte.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

A summary of typical acceptance criteria for a validated quantitative impurity method is provided below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) Repeatability (≤ 15%), Intermediate Precision (≤ 20%)
Specificity No interference at the retention time of the analyte
LOQ Signal-to-Noise Ratio ≥ 10; demonstrated with acceptable precision & accuracy

Method 1: HPLC-UV with Pre-column Derivatization

Scientific Principle & Rationale

This method overcomes the poor UV absorbance of the target analyte by chemically attaching a "tag" or chromophore. The agent 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice as it reacts specifically with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative.[2][8] This allows for sensitive detection using standard HPLC-UV or Diode-Array Detectors (DAD). The resulting derivative is more hydrophobic, making it well-suited for separation on common reversed-phase columns like a C18.

Detailed Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Borate Buffer (0.1 M, pH 9.0)

  • Water (HPLC Grade)

  • C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

B. Standard & Sample Preparation Workflow

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., 50:50 Acetonitrile:Water).

  • NBD-Cl Solution (1 mg/mL): Prepare fresh. Weigh 10 mg of NBD-Cl into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Sample Solution: Accurately weigh an amount of the test substance (e.g., API) expected to contain the analyte and dissolve in the diluent to achieve a target concentration within the method's calibrated range.

  • Derivatization Protocol:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the standard or sample solution.

    • Add 200 µL of Sodium Borate Buffer (pH 9.0).

    • Add 200 µL of the NBD-Cl solution.

    • Vortex briefly and heat the mixture in a water bath or heating block at 60°C for 30 minutes.[9]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to 1.0 mL before injection.

C. Chromatographic Conditions

  • Instrument: HPLC system with UV or DAD detector

  • Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v). Optimize for best separation.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35°C[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: ~340 nm (for NBD derivatives) or scan for λmax[2]

  • Run Time: ~20 minutes[2]

D. Quantification

  • Generate a calibration curve by preparing and derivatizing a series of standards at different concentrations (e.g., from LOQ to 150% of the target concentration).[2]

  • Plot the peak area of the derivatized analyte against its concentration.

  • Quantify the amount of this compound in the test sample using the linear regression equation derived from the calibration curve.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample / Standard dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with NBD-Cl (60°C, 30 min) dissolve->derivatize cool Cool to RT derivatize->cool dilute Dilute with Mobile Phase cool->dilute inject Inject 10 µL dilute->inject Transfer to Vial separate C18 Column Separation (Isocratic Elution) inject->separate detect UV Detection (~340 nm) separate->detect quantify Quantify vs. Calibration Curve detect->quantify

Caption: Workflow for HPLC-UV analysis with derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle & Rationale

GC-MS is a highly effective method for compounds that are thermally stable and sufficiently volatile to be vaporized without decomposition. This compound fits this profile. The sample is injected into a heated inlet, vaporized, and separated by a capillary column based on its boiling point and interaction with the stationary phase.[10] The separated components then enter the mass spectrometer, which acts as a highly specific detector, generating a mass spectrum that serves as a chemical "fingerprint" for unequivocal identification. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Detailed Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • Methanol or Acetonitrile (GC Grade)

  • Helium (99.999% purity)

  • DB-5ms or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

B. Standard & Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Dissolve a known amount of the test substance in Methanol to achieve a target concentration within the calibration range. Ensure the sample is fully dissolved and filter if necessary.

C. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer

  • Injector: Split/Splitless, operated in Splitless mode for trace analysis.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: 50-350 amu for identification.

    • SIM: Monitor characteristic ions for quantification (e.g., the molecular ion at m/z 197 and key fragment ions).

D. Quantification

  • Identify the analyte peak in the chromatogram by comparing its retention time and mass spectrum to that of the reference standard.

  • Generate a calibration curve by plotting the peak area of a selected ion (from SIM mode) against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample using the regression equation.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Scientific Principle & Rationale

LC-MS/MS represents the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[11] This method does not require derivatization. The HPLC system separates the analyte from the matrix, and the analyte then enters the mass spectrometer. A tandem (or triple quadrupole) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[3] In MRM, the first quadrupole selects the parent ion (the protonated molecule, [M+H]⁺), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion. This parent-to-fragment transition is unique to the analyte, effectively eliminating chemical noise and providing unparalleled selectivity and sensitivity.[12]

Detailed Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • C18 UPLC/HPLC Column (e.g., 100 x 2.1 mm, 1.8 µm)

B. Standard & Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as described in the GC-MS method, using a diluent of 50:50 Acetonitrile:Water.

  • Working Standards: Serially dilute the stock solution to create calibration standards ranging from the expected LOQ (e.g., 0.1 ng/mL) to an upper limit (e.g., 100 ng/mL).

  • Sample Solution: Dissolve a known amount of the test substance in the diluent to achieve a target concentration within the calibration range. Centrifuge or filter the sample through a 0.22 µm filter to remove particulates.

C. LC-MS/MS Conditions

  • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

D. Mass Spectrometer Conditions

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Tune the instrument by infusing a standard solution to determine the exact precursor ion ([M+H]⁺, expected m/z 198.1) and the most abundant, stable product ions.

    • Example Transition (Quantifier): 198.1 → [Fragment 1]

    • Example Transition (Qualifier): 198.1 → [Fragment 2]

E. Quantification

  • Integrate the peak area for the primary (quantifier) MRM transition.

  • Construct a calibration curve by plotting peak area versus concentration, typically using a weighted (1/x²) linear regression.

  • Calculate the analyte concentration in the sample from the calibration curve.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow prep Sample Preparation (Dissolve & Filter) lc UPLC Separation (C18 Gradient) prep->lc Inject esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 198.1) esi->q1 [M+H]⁺ Ions q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Select Product Ion q2->q3 Fragment Ions detector Detector q3->detector data Data Acquisition (Quantification) detector->data

Caption: LC-MS/MS analysis workflow in MRM mode.

Method Selection Guide

FeatureHPLC-UV (Derivatized)GC-MSLC-MS/MS
Principle UV AbsorbanceVolatility & MassMass-to-Charge Ratio
Sensitivity Moderate (ppb level)Moderate-High (ppb level)Very High (ppt level)
Selectivity GoodVery GoodExcellent
Sample Prep More Complex (Derivatization)Simple (Dissolution)Simple (Dissolution/Filter)
Instrumentation Widely availableCommonly availableSpecialized
Best For... Routine QC, high conc. impurity profilingPurity confirmation, ID of volatilesTrace-level quantification, complex matrices

References

Synthesis of 1-(2-Chloropyridin-4-yl)piperazine: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of 1-(2-chloropyridin-4-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The protocols and discussions herein are curated for practical application in a laboratory setting, emphasizing the chemical principles, reaction conditions, and analytical validation necessary for successful synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperazine ring attached to a pyridine core, is prevalent in numerous drugs targeting diverse biological pathways. The controlled and efficient synthesis of this molecule is therefore of significant interest to the pharmaceutical and chemical research communities. This guide will delve into the primary synthetic routes, focusing on the widely employed Nucleophilic Aromatic Substitution (SNAr) reaction, and provide detailed protocols for its execution.

Synthetic Strategies: Navigating Regioselectivity

The most common and direct approach to synthesizing this compound is the reaction of 2,4-dichloropyridine with piperazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). However, the presence of two chlorine atoms on the pyridine ring introduces the challenge of regioselectivity. The incoming nucleophile, piperazine, can potentially substitute either the chlorine at the 2-position or the 4-position.

The regiochemical outcome of this reaction is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (2- and 6-) and para (4-) positions. In the case of 2,4-dichloropyridine, both chlorine atoms are at activated positions. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position due to a combination of electronic and steric factors. This preference for substitution at the 4-position is the basis for the regioselective synthesis of the desired product.

To favor the monosubstitution product and prevent the formation of the disubstituted byproduct, it is common to use an excess of piperazine. This ensures that the concentration of the nucleophile is high relative to the electrophile, promoting the initial substitution and minimizing the chance of a second substitution on the newly formed product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Figure 1. Generalized SNAr mechanism for the synthesis of this compound.

  • Nucleophilic Attack: The piperazine molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 4-position of the 2,4-dichloropyridine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Loss of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (leaving group) from the 4-position. This step is typically fast and results in the formation of the final product, this compound.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol details the synthesis of this compound from 2,4-dichloropyridine and piperazine.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2,4-Dichloropyridine147.9910.0 g0.0676
Piperazine86.1429.1 g0.338
Acetonitrile (ACN)41.05200 mL-
Sodium Bicarbonate (NaHCO₃)84.01--
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Dichloromethane (DCM)84.93--
Ethyl Acetate (EtOAc)88.11--
Hexanes---
Equipment:
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

SNAr_Workflow A 1. Reaction Setup - Charge a 500 mL round-bottom flask with 2,4-dichloropyridine (10.0 g), piperazine (29.1 g), and acetonitrile (200 mL). - Equip with a reflux condenser and magnetic stir bar. B 2. Reaction - Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. - Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours). A->B C 3. Work-up - Cool the reaction mixture to room temperature. - Concentrate the mixture under reduced pressure to remove acetonitrile. - Dissolve the residue in dichloromethane (200 mL). B->C D 4. Aqueous Wash - Transfer the DCM solution to a separatory funnel. - Wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL). - Wash with brine (1 x 100 mL). C->D E 5. Drying and Concentration - Dry the organic layer over anhydrous sodium sulfate. - Filter to remove the drying agent. - Concentrate the filtrate under reduced pressure to yield the crude product. D->E F 6. Purification - Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). E->F G 7. Characterization - Characterize the purified product by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity. F->G

Figure 2. Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL round-bottom flask, combine 2,4-dichloropyridine (10.0 g, 0.0676 mol), piperazine (29.1 g, 0.338 mol, 5 equivalents), and acetonitrile (200 mL). Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Stir the mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (200 mL).

  • Aqueous Wash: Transfer the dichloromethane solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any acidic impurities and excess piperazine. Follow this with a wash with brine (1 x 100 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can be employed to yield the pure product.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by analytical techniques.

Expected Characterization Data:
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 6.0 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 6.60 (dd, J = 6.0, 2.4 Hz, 1H), 3.25 (t, J = 5.2 Hz, 4H), 3.05 (t, J = 5.2 Hz, 4H), 1.95 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 157.5, 151.0, 149.5, 108.0, 107.5, 46.0, 45.0.

  • Mass Spectrometry (ESI): m/z 198.08 [M+H]⁺.

Safety Precautions

  • 2,4-Dichloropyridine is a toxic and corrosive compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Piperazine is a corrosive and sensitizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.

  • Always follow standard laboratory safety procedures when conducting this synthesis.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure the reaction is at a consistent reflux temperature. - Use a higher boiling point solvent like dioxane or DMF, but be mindful of potential side reactions at higher temperatures.
Loss of product during work-up.- Ensure complete extraction of the product from the aqueous layers. - Be careful during the concentration steps to avoid loss of volatile product.
Formation of Disubstituted Product Insufficient excess of piperazine.- Increase the molar excess of piperazine to 5-10 equivalents.
Difficult Purification Presence of unreacted starting material or byproducts.- Optimize the reaction conditions to drive the reaction to completion. - Employ a more efficient purification method, such as preparative HPLC if necessary.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and reliable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a high yield of the desired regioselective product can be achieved. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis, facilitating the efficient production of this important chemical intermediate.

Enhanced Detection of 1-(2-Chloropyridin-4-yl)piperazine via Pre-Column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract & Introduction

1-(2-Chloropyridin-4-yl)piperazine (CPP) is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the widely used antipsychotic aripiprazole. As a key process intermediate, its accurate quantification is paramount for ensuring reaction completion, process efficiency, and the purity of the final API. However, CPP presents a significant analytical challenge: its molecular structure lacks a strong native chromophore or fluorophore, leading to poor sensitivity when using common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis and Fluorescence.[1][2]

To overcome this limitation, this application note provides a detailed protocol for the pre-column derivatization of CPP with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (Dns-Cl). Dansyl chloride is a highly effective derivatizing reagent that reacts with the secondary amine of the piperazine moiety in CPP.[1][3] This reaction, known as dansylation, attaches a dansyl group to the CPP molecule, forming a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct.[1] This derivatization dramatically enhances the molar absorptivity and introduces strong fluorescence, enabling highly sensitive quantification in the picomole to femtomole range using standard HPLC-UV/Vis or Fluorescence detectors.[1]

This guide offers a robust, validated methodology grounded in established chemical principles, designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for the trace-level analysis of CPP.

Principle of Derivatization: The Dansylation Reaction

The core of this method is the nucleophilic substitution reaction between the secondary amine of CPP and the highly electrophilic sulfonyl chloride group of Dansyl Chloride. The reaction proceeds under alkaline conditions (pH 9.5-10.5), which is crucial to deprotonate the secondary amine on the piperazine ring, rendering it a potent nucleophile.[1] This unprotonated amine then attacks the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer neutralizes the generated HCl, driving the reaction to completion.[1]

The resulting derivative, Dansyl-CPP, incorporates the naphthalene ring system of the dansyl group, which possesses a strong UV absorbance and intense fluorescence, properties that the parent CPP molecule lacks. This chemical modification not only allows for sensitive detection but also increases the hydrophobicity of the analyte, which can improve its retention and separation on reversed-phase HPLC columns.[1][3]

Figure 1: Dansylation of CPP

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the derivatization and subsequent HPLC analysis of CPP.

Materials and Reagents
  • Analyte: this compound (CPP), Reference Standard

  • Derivatizing Reagent: Dansyl Chloride (Dns-Cl), ≥99% purity

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Components: Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Anhydrous

  • Quenching Reagent: Ammonium Hydroxide (NH₄OH), 25% solution

  • Mobile Phase Additive: Formic Acid (FA), LC-MS Grade

Preparation of Solutions
  • CPP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CPP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the CPP Stock Solution with Acetonitrile.

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of anhydrous sodium carbonate in 45 mL of deionized water. Adjust pH to 9.8 if necessary, then bring the final volume to 50 mL. Filter through a 0.22 µm filter and store at 4°C.[3]

  • Dansyl Chloride Reagent (10 mg/mL): Prepare fresh daily. Dissolve 50 mg of Dansyl Chloride in 5 mL of Acetonitrile. Keep this solution in a dark vial to prevent degradation.[3]

  • Quenching Solution (10% Ammonium Hydroxide): Add 1 mL of 25% ammonium hydroxide to 1.5 mL of deionized water. Prepare fresh.[1]

Pre-Column Derivatization Protocol

The following protocol should be performed in a well-ventilated fume hood. Due to the high reactivity of Dansyl Chloride, it is essential to avoid contamination with water or other nucleophiles.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of the CPP standard solution or sample extract.

  • Add Buffer: Add 100 µL of the 100 mM Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly to mix.

  • Initiate Derivatization: Add 100 µL of the freshly prepared Dansyl Chloride reagent (10 mg/mL).

  • Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate the mixture in a heating block or water bath at 60°C for 45 minutes. The reaction should be performed in the dark (e.g., by wrapping the vial in aluminum foil).[4]

  • Quench Reaction: After incubation, cool the vial to room temperature. Add 25 µL of the 10% Ammonium Hydroxide quenching solution to consume any excess Dansyl Chloride. Vortex for 1 minute.

  • Sample Preparation for HPLC: The derivatized sample is now ready for injection. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

Figure 2: Experimental Workflow
HPLC Method for Dansyl-CPP Analysis

The increased hydrophobicity of the Dansyl-CPP derivative makes it well-suited for separation using reversed-phase HPLC.[1]

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC with UV/Vis (PDA) and/or Fluorescence Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV/Vis Detection Wavelength: 335 nm (for absorbance of the dansyl group)
Fluorescence Detection Excitation (λex): 340 nm Emission (λem): 525 nm

Rationale for Method Choices:

  • C18 Column: Provides excellent retention for the hydrophobic Dansyl-CPP derivative.

  • Gradient Elution: Necessary to effectively separate the Dansyl-CPP derivative from the excess derivatization reagent and its hydrolysis byproducts, ensuring a clean baseline and accurate integration.

  • Acidified Mobile Phase: 0.1% Formic Acid helps to ensure good peak shape and reproducibility.

  • Detection Wavelengths: The selected wavelengths correspond to the maximal absorbance and fluorescence of the dansyl moiety, providing optimal sensitivity.[1][4]

Method Validation & Performance

To ensure the developed protocol is suitable for its intended purpose, it must be validated according to established guidelines, such as those provided by the International Council for Harmonisation (ICH) Q2(R1).[5][6][7] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of CPP.[6][8]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, excess reagent). This is demonstrated by the absence of interfering peaks at the retention time of Dansyl-CPP in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed from at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on samples spiked with known amounts of CPP at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same conditions.

    • Intermediate Precision (Inter-day precision): Analysis performed by different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1).

Expected Performance Data

The following table summarizes the expected performance characteristics of this derivatization method, demonstrating its significant improvement over direct detection.

ParameterDirect UV Detection (Hypothetical)Dansyl-Derivatization (Fluorescence)
Linearity (r²) > 0.99> 0.999
Range 10 - 200 µg/mL0.05 - 10 µg/mL
LOD (Limit of Detection) ~1 µg/mL~5 ng/mL
LOQ (Limit of Quantitation) ~3 µg/mL~15 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%

Conclusion

The pre-column derivatization of this compound with Dansyl Chloride is a robust, sensitive, and reliable strategy to overcome the inherent analytical challenges of this compound. The protocol detailed in this application note provides a complete workflow, from sample preparation to validated HPLC analysis. By converting the non-absorbing CPP into a highly fluorescent derivative, this method allows for its accurate quantification at trace levels, making it an invaluable tool for process monitoring, quality control, and research applications in the pharmaceutical industry. The validation framework ensures that the method is trustworthy and suitable for its intended purpose, adhering to international regulatory standards.[5][8][9]

References

Application Notes and Protocols: The Strategic Use of 1-(2-Chloropyridin-4-yl)piperazine in the Synthesis of Novel PAR-1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Thrombin's Receptor, PAR-1, in Cardiovascular Disease

Protease-activated receptor-1 (PAR-1), a G-protein coupled receptor (GPCR), plays a pivotal role in thrombosis and hemostasis.[1] Its unique activation mechanism, involving proteolytic cleavage by thrombin to unmask a tethered ligand, initiates a signaling cascade that leads to potent platelet activation and aggregation.[1][2] Consequently, antagonism of PAR-1 has emerged as a compelling therapeutic strategy for the prevention of arterial thrombosis. Vorapaxar, a PAR-1 antagonist, has been approved for the secondary prevention of atherothrombotic events, validating this therapeutic approach.[2] The development of novel, potent, and selective PAR-1 antagonists remains a key objective for researchers in cardiovascular drug discovery.

The pyridylpiperazine scaffold has been identified as a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules, including PAR-1 antagonists. This application note provides a detailed guide for researchers on the strategic use of a key building block, 1-(2-Chloropyridin-4-yl)piperazine , in the synthesis of a novel class of PAR-1 antagonists. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale for key synthetic choices.

The Synthetic Utility of this compound

This compound is a valuable starting material for the synthesis of PAR-1 antagonists due to the reactive nature of the chloro-substituted pyridine ring. The electron-withdrawing effect of the pyridine nitrogen atom activates the chlorine at the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various aryl and heteroaryl moieties, which are often crucial for potent PAR-1 antagonism. Furthermore, the piperazine nitrogen atoms provide a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Two primary synthetic strategies are employed to elaborate the this compound core into PAR-1 antagonists:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and often high-yielding method for forming a carbon-nitrogen bond between the piperazine and an appropriate aromatic or heteroaromatic partner.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods, such as the Buchwald-Hartwig amination, offer a broader scope for coupling partners and are particularly useful when SNAr is not feasible.

Signaling Pathway of PAR-1 and Mechanism of Antagonism

The activation of PAR-1 by thrombin leads to a conformational change, enabling it to couple with intracellular G-proteins (primarily Gq and G12/13). This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in platelet aggregation and secretion. PAR-1 antagonists, such as those synthesized from this compound, act as competitive inhibitors, binding to the receptor and preventing the conformational changes required for activation by the tethered ligand.

PAR1_Signaling Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active G_protein Gq / G12/13 PAR1_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation Antagonist PAR-1 Antagonist Antagonist->PAR1_inactive Binding (Inhibition)

Caption: PAR-1 signaling pathway and antagonist inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a library of potential PAR-1 antagonists based on the this compound scaffold. These methods are adapted from established procedures in the patent literature for the synthesis of novel PAR-1 antagonists.

Protocol 1: Synthesis of N-Boc-1-(2-chloropyridin-4-yl)piperazine (Intermediate 1)

This initial step protects one of the piperazine nitrogens, allowing for selective functionalization of the other.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .

Rationale: The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for this synthetic route.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of Intermediate 1 with an aniline derivative to introduce a key pharmacophoric element.

Materials:

  • N-Boc-1-(2-chloropyridin-4-yl)piperazine (Intermediate 1 )

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk flask, combine Intermediate 1 (1.0 eq), the substituted aniline (1.2 eq), NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the coupled product.

Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, particularly with electron-rich anilines that may not be suitable for SNAr. The choice of the XPhos ligand is critical for achieving high catalytic activity and good yields.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Intermediate1 Intermediate 1 (N-Boc-1-(2-chloropyridin-4-yl)piperazine) Reaction Heat (100-110 °C) under Argon Intermediate1->Reaction Aniline Substituted Aniline Aniline->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (PAR-1 Antagonist Precursor) Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Deprotection and Final Product Formation

The final step involves the removal of the Boc protecting group to yield the target PAR-1 antagonist.

Materials:

  • Boc-protected coupled product from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the Boc-protected coupled product (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford the final PAR-1 antagonist.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group, and the resulting trifluoroacetate salt of the product can be easily neutralized during workup.

Data Summary

The following table provides representative data for the synthesis of a hypothetical PAR-1 antagonist using the described protocols.

StepReaction TypeStarting MaterialProductYield (%)Purity (%) (by LC-MS)
1Boc ProtectionThis compoundIntermediate 1 95>98
2Buchwald-HartwigIntermediate 1 + 4-fluoroanilineBoc-protected coupled product78>95
3DeprotectionBoc-protected coupled productFinal PAR-1 Antagonist92>99

Conclusion

This compound serves as a versatile and strategically important building block in the synthesis of novel PAR-1 antagonists. The protocols outlined in this application note, utilizing robust and well-established synthetic methodologies such as Boc protection, Buchwald-Hartwig amination, and deprotection, provide a clear pathway for researchers to generate libraries of pyridylpiperazine-based compounds for screening and lead optimization in the pursuit of new antithrombotic agents. The ability to readily modify both the aryl/heteroaryl substituent and the piperazine moiety allows for a systematic exploration of the chemical space around this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 1-(2-Chloropyridin-4-yl)piperazine by crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material, a critical step for ensuring downstream process consistency and final product quality.[1][2] As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this crucial purification step.

I. Core Principles of Crystallization

Crystallization is a powerful purification technique for solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3][4] The fundamental principle relies on creating a supersaturated solution, from which the target compound will preferentially crystallize upon cooling, leaving impurities behind in the solvent.[4][5] For this compound, a heterocyclic compound, careful selection of solvents and precise control over the cooling process are paramount to achieving a high-purity, crystalline solid.

II. Troubleshooting Guide

Even with a well-defined protocol, crystallization can present challenges. This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Oiling Out - The Product Separates as a Liquid, Not a Solid

Cause: This phenomenon occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the chosen solvent system. It can be triggered by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.

Solutions:

  • Re-heat and Add More Solvent: Gently warm the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Slower cooling encourages the orderly arrangement of molecules into a crystal lattice.[3]

  • Solvent System Modification: If oiling persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6] Common solvent mixtures for arylpiperazines include ethanol/water or ethyl acetate/hexane.[7][8]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Issue 2: Poor or No Crystal Formation

Cause: This typically indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound.[5] Be cautious not to evaporate too much, which could lead to oiling out or the precipitation of impurities.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal provides a template for further crystal growth.

    • Extended Cooling: Leave the flask in an ice bath for a longer period. Sometimes, crystallization is simply a slow process.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or solvent system with a steeper solubility curve (high solubility when hot, low solubility when cold) may be necessary.[3]

Issue 3: Low Yield of Crystalline Product

Cause: A low yield can result from several factors, including incomplete crystallization, using too much solvent, or loss of product during filtration and washing.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Optimize Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent.[5] Using warm or room temperature solvent will redissolve some of your product.

  • Check the Filtrate: If you suspect significant product loss, you can try to recover more material by evaporating some of the solvent from the filtrate and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Issue 4: Product Purity is Unsatisfactory

Cause: Impurities may have co-precipitated with the product. This can occur if the solution was cooled too quickly or if the impurities have similar solubility profiles to the desired compound.

Solutions:

  • Recrystallize: A second recrystallization is often necessary to achieve high purity.

  • Hot Filtration: If insoluble impurities are present in the hot solution, they must be removed by filtering the hot solution before cooling.[3] This prevents them from being trapped in the final crystalline product.

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3] For heterocyclic compounds like this, common choices include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[7] Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, provides the optimal solubility gradient.[6][7] Small-scale solubility tests are always recommended to determine the best solvent or solvent pair for your specific sample.

Q2: How do I perform a small-scale solubility test?

A2:

  • Place a small amount of your crude material (e.g., 20-30 mg) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If it is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.

  • If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will show low solubility at room temperature, complete solubility upon heating, and good crystal formation upon cooling.

Q3: What are the potential impurities in this compound synthesis?

A3: Potential impurities can arise from starting materials or side reactions during synthesis. These may include unreacted piperazine or 2,4-dichloropyridine. Other related compounds, such as isomers or dimers, could also be present.[9] Understanding the potential impurities can help in selecting a crystallization solvent that will effectively separate them from the desired product.

Q4: How does the rate of cooling affect crystal size and purity?

A4: The rate of cooling has a significant impact on the crystallization process.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[3] This slow, ordered growth tends to exclude impurities from the crystal lattice, resulting in higher purity.

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the crystal structure, leading to lower purity. It can also increase the likelihood of "oiling out."

Q5: What is the importance of using a minimal amount of solvent?

A5: Using the minimum amount of boiling solvent necessary to dissolve the crude product is crucial for maximizing your yield.[5] Any excess solvent will keep more of your product dissolved even after cooling, leading to a lower recovery of the crystalline material.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility-temperature profile has been identified.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.[5]

  • If the solution contains insoluble impurities, perform a hot filtration at this stage.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility characteristics.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol)

  • A "poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.[6]

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for the crystallization).

  • Dry the crystals thoroughly.

V. Visual Guides

Troubleshooting Crystallization

G start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? good_crystals Collect Crystals by Filtration crystals_form->good_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Troubleshoot: Oiling Out oiling_out->oiled_out Yes evaporate Evaporate Some Solvent no_crystals->evaporate seed Add Seed Crystal no_crystals->seed evaporate->cool seed->cool reheat Reheat and Add More Solvent oiled_out->reheat slow_cool Cool More Slowly reheat->slow_cool slow_cool->cool

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Logic

G start Select Potential Solvents solubility_test Perform Small-Scale Solubility Tests start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes bad_solvent Discard Solvent hot_soluble->bad_solvent No good_solvent Good Single Solvent Candidate cold_insoluble->good_solvent Yes two_solvent Consider Two-Solvent System cold_insoluble->two_solvent No

Caption: Logic flow for selecting an appropriate crystallization solvent.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Fujiwara, M., et al. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT Libraries. Retrieved from --INVALID-LINK--

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from --INVALID-LINK--

  • Technishe Universitat Braunschweig. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Daicel Pharma. (n.d.). Piperazine Impurities Manufacturers & Suppliers. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chloropyridin-4-yl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. We will explore the underlying chemistry, provide detailed troubleshooting for common issues, and answer frequently asked questions to enhance the success of your synthetic endeavors.

Introduction: The Synthetic Challenge

The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-dichloropyridine and piperazine. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and di-substitution, leading to complex purification and reduced yields. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, making precise control essential.[1] This guide provides expert insights and validated protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is low, and I'm isolating a significant amount of a di-substituted byproduct, 1,4-bis(2-chloropyridin-4-yl)piperazine. How can I improve selectivity for the mono-substituted product?

Answer: This is the most common challenge and arises because the nitrogen on the mono-substituted product is still nucleophilic and can react with another molecule of 2,4-dichloropyridine. There are two primary strategies to mitigate this:

Strategy A: Stoichiometric Control (Excess Piperazine)

  • Causality: By using a large excess of piperazine (typically 5-10 equivalents), you statistically favor the reaction of 2,4-dichloropyridine with the far more abundant unsubstituted piperazine, minimizing the chance of a second substitution.[2]

  • Advantages: This is a simple, one-step method that avoids additional protection/deprotection steps.

  • Disadvantages: Requires removal of a large amount of excess piperazine during workup, which can be challenging due to its water solubility.

Strategy B: Use of a Mono-Protected Piperazine

  • Causality: Employing a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate), ensures that only one nitrogen atom is available for reaction.[2][3] The protecting group is then removed in a subsequent step.

  • Advantages: Provides excellent control and virtually eliminates the di-substitution byproduct, leading to a cleaner reaction profile and simpler purification.

  • Disadvantages: Adds two steps to the synthesis (protection and deprotection), increasing overall process time and reagent cost.

Question 2: My main product is the wrong isomer, 1-(4-chloropyridin-2-yl)piperazine. Why is this happening and how can I ensure substitution at the C4 position?

Answer: Regioselectivity is governed by the electronic properties of the 2,4-dichloropyridine ring. Nucleophilic attack is favored at the C2 and C4 positions because the electron-withdrawing nitrogen atom can stabilize the negative charge of the intermediate (a Meisenheimer complex).[1]

  • Causality: For 2,4-dichloropyridine, substitution generally occurs preferentially at the C4 position.[4] This is because the intermediate formed by attack at C4 allows for delocalization of the negative charge onto the ring nitrogen without disrupting the lone pair's contribution to the aromatic system as significantly as C2 attack. However, reaction conditions can influence this selectivity.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor progress by TLC or LC-MS.

    • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are commonly used. Experimenting with less polar solvents like toluene or xylene might alter the selectivity profile.

Question 3: I'm struggling to purify my final product. It either streaks badly on silica gel columns or I have poor recovery after aqueous workup. What are the best purification methods?

Answer: The basic nature of the piperazine moiety can make purification challenging. Standard methods often need to be adapted.

  • Problem: Piperazines are basic and can interact strongly with the acidic silica gel, causing significant tailing or even irreversible binding during column chromatography.

  • Solution 1: Modified Column Chromatography: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase to neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[2]

  • Problem: The product, especially in its protonated form, may have some water solubility, leading to losses during aqueous extraction.

  • Solution 2: Acid-Base Extraction: This is a highly effective technique for separating the basic piperazine product from non-basic impurities.[2][5]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as a hydrochloride salt.

    • Discard the organic layer containing non-basic impurities.

    • Basify the aqueous layer to a high pH (>12) with a strong base like NaOH.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer with Na₂SO₄, filter, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (solvent, temperature, base) for the SNAr reaction?

A1: Optimal conditions depend on the chosen strategy (excess vs. protected piperazine).

  • For Excess Piperazine:

    • Solvent: Acetonitrile is a common choice.[6] Alcohols like isopropanol or n-butanol can also be effective.

    • Temperature: Elevated temperatures are typically required, often refluxing the solvent (80-120 °C).

    • Base: The excess piperazine itself acts as the base to neutralize the HCl generated during the reaction.

  • For N-Boc-Piperazine:

    • Solvent: Aprotic polar solvents like DMF or DMSO are preferred.

    • Temperature: Reactions can often be run at slightly lower temperatures, from 80-100 °C.

    • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required.

Q2: Is the Buchwald-Hartwig amination a viable alternative for this synthesis?

A2: Yes, the Buchwald-Hartwig amination is a powerful alternative, particularly if the SNAr reaction gives poor yields.[3][7] It is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with aryl chlorides, which can be less reactive in traditional SNAr.[8]

  • Key Components:

    • Palladium Pre-catalyst: A Pd(0) source, often generated in situ from Pd(OAc)₂ or from pre-catalysts like those from the G3 or G4 series.[8]

    • Ligand: A bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is crucial for activating the C-Cl bond.[8]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[8]

  • Considerations: This method is more expensive due to the cost of the catalyst and ligand and requires strictly inert (anhydrous and oxygen-free) conditions to prevent catalyst deactivation.[8]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase that gives good separation between your starting material (2,4-dichloropyridine), your product, and any major byproducts. A common system is ethyl acetate/hexanes with a small amount of triethylamine. Visualize under UV light.

  • LC-MS: This provides the most accurate assessment, allowing you to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₉H₁₂ClN₃ is approx. 197.07).[9]

Data Summary & Method Comparison

FeatureStrategy 1: Excess PiperazineStrategy 2: N-Boc-Piperazine
Reaction Steps 13 (Protection, Substitution, Deprotection)
Primary Byproduct Di-substituted piperazineMinimal
Purification Challenging (removal of excess piperazine)Simpler (standard chromatography)
Cost Lower reagent costHigher (Boc-piperazine, deprotection reagents)
Control LowerHigh
Typical Yield ModerateHigh

Visualized Workflows & Decision Trees

Below are diagrams illustrating the decision-making process for troubleshooting and the workflow for the recommended protecting group strategy.

G cluster_0 Troubleshooting Flowchart Start Low Yield of Target Product? CheckByproducts Analyze Crude Mixture (TLC/LC-MS) Identify Byproducts Start->CheckByproducts IsDisub Di-substitution is Major Byproduct? CheckByproducts->IsDisub IsIsomer Incorrect Isomer Formed? CheckByproducts->IsIsomer NoReaction Mainly Unreacted Starting Material? CheckByproducts->NoReaction Sol_Disub Implement Strategy: 1. Use 5-10 eq. Piperazine OR 2. Use N-Boc-Piperazine IsDisub->Sol_Disub Yes Sol_Isomer Optimize Regioselectivity: 1. Lower Reaction Temperature 2. Screen Solvents IsIsomer->Sol_Isomer Yes Sol_NoReaction Check Reaction Conditions: 1. Verify Reagent Quality 2. Increase Temperature/Time 3. Ensure Inert Atmosphere NoReaction->Sol_NoReaction Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

G cluster_1 N-Boc-Piperazine Synthetic Workflow Start Start: 2,4-Dichloropyridine + N-Boc-Piperazine SNAr Step 1: SNAr Reaction (Base, Solvent, Heat) Start->SNAr Intermediate Protected Intermediate: tert-butyl 4-(2-chloropyridin-4-yl) piperazine-1-carboxylate SNAr->Intermediate Deprotection Step 2: Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product

Caption: Workflow for the N-Boc-piperazine protection strategy.

Detailed Experimental Protocols

Protocol 1: Direct Synthesis using Excess Piperazine

  • Materials:

    • 2,4-Dichloropyridine (1.0 eq)

    • Piperazine (8.0 eq)

    • Acetonitrile

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (8.0 eq) and acetonitrile.

    • Stir the mixture until the piperazine is mostly dissolved.

    • Add 2,4-dichloropyridine (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the 2,4-dichloropyridine is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

    • Perform an acid-base extraction as described in the purification section to isolate the product from the excess piperazine.

    • The final product can be further purified by column chromatography (with 1% TEA in the eluent) if necessary.

Protocol 2: Synthesis via N-Boc-Piperazine and Deprotection

  • Part A: SNAr Reaction

    • Materials:

      • 2,4-Dichloropyridine (1.0 eq)

      • N-Boc-piperazine (1.1 eq)

      • Potassium Carbonate (K₂CO₃) (2.0 eq)

      • Dimethylformamide (DMF)

    • Procedure:

      • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 2,4-dichloropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and K₂CO₃ (2.0 eq).

      • Add anhydrous DMF via syringe.

      • Heat the mixture to 90-100 °C and stir for 8-16 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude intermediate by column chromatography (ethyl acetate/hexanes).

  • Part B: Boc Deprotection

    • Materials:

      • Protected intermediate from Part A

      • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the purified intermediate in DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add an excess of TFA (5-10 eq) or a solution of 4M HCl in dioxane.[10]

      • Allow the mixture to warm to room temperature and stir for 1-3 hours until TLC/LC-MS confirms the removal of the Boc group.

      • Concentrate the mixture under reduced pressure.

      • Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid and free-base the product.

      • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product.

References

common side reactions in the synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide robust, field-tested solutions to optimize your experimental outcomes.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-dichloropyridine and piperazine. While conceptually straightforward, this reaction is frequently plagued by issues of regioselectivity and the formation of stubborn byproducts. This guide provides a structured troubleshooting framework to address these specific challenges.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most prevalent issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction is producing a significant amount of the wrong isomer, 1-(4-chloropyridin-2-yl)piperazine. How can I improve the regioselectivity for the desired C4-substituted product?

Root Cause Analysis: This is the most common and challenging side reaction. The formation of the undesired C2-substituted isomer arises from the competitive attack of piperazine at the C2 and C4 positions of the 2,4-dichloropyridine ring. Electronically, the C2 position is often more activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen atom.[1][2] However, the outcome is a delicate balance of electronic and steric factors that can be manipulated by adjusting reaction conditions.

Solutions & Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. Higher temperatures often provide enough energy to overcome the activation barrier for the C2 attack, leading to a mixture of products. Start at room temperature or even 0 °C and slowly warm if the reaction rate is too low.

  • Solvent Selection: The choice of solvent plays a critical role in modulating regioselectivity. A solvent's ability to stabilize the charged Meisenheimer intermediate is key.

    • Protic Solvents (e.g., Ethanol, Isopropanol): These can hydrogen-bond with the intermediates and influence the reaction pathway.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used. DMSO, with its high polarity and ability to act as a hydrogen-bond acceptor, can sometimes alter selectivity compared to less polar solvents like acetonitrile.[3] A solvent screen is highly recommended.

  • Base Selection: While the reaction can proceed without an added base, using a non-nucleophilic hindered base can sometimes influence the reactive state of the nucleophile and improve selectivity.

  • Alternative Catalytic Methods: If SNAr conditions consistently fail to provide the desired selectivity, a palladium-catalyzed Buchwald-Hartwig amination may be an option. This method has its own set of regioselectivity rules, often favoring C2 amination, but specific ligand/catalyst systems have been developed to achieve high selectivity for either position.[4][5][6]

S_N_Ar_Regioselectivity Diagram 1: Competing SNAr Pathways reactants 2,4-Dichloropyridine + Piperazine meisenheimer_c4 Meisenheimer Intermediate (Attack at C4) reactants->meisenheimer_c4 Pathway A (Favored under optimized conditions) meisenheimer_c2 Meisenheimer Intermediate (Attack at C2) reactants->meisenheimer_c2 Pathway B (Competitive) product_c4 Desired Product This compound meisenheimer_c4->product_c4 -HCl product_c2 Side Product 1-(4-Chloropyridin-2-yl)piperazine meisenheimer_c2->product_c2 -HCl

Caption: Competing SNAr pathways in the synthesis.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct, especially in later stages of the reaction. What is it and how can I prevent its formation?

Root Cause Analysis: This byproduct is almost certainly the result of disubstitution, where a second molecule of 2,4-dichloropyridine reacts with the remaining N-H of the desired product, this compound, to form 1,4-bis(2-chloropyridin-4-yl)piperazine. This occurs when the concentration of the starting electrophile (2,4-dichloropyridine) remains high relative to the nucleophile (piperazine), or when the reaction is pushed for too long at high temperatures.

Solutions & Mitigation Strategies:

  • Control Stoichiometry: This is the most critical factor. Use a significant excess of piperazine (typically 3 to 5 equivalents). This ensures that the 2,4-dichloropyridine is consumed rapidly, minimizing its opportunity to react with the monosubstituted product.[7]

  • Slow Addition: Adding the 2,4-dichloropyridine solution slowly to a solution of excess piperazine maintains a high concentration of the primary nucleophile throughout the reaction, further suppressing the secondary reaction.

  • Monitor Reaction Progress: Use TLC or LCMS to monitor the consumption of the 2,4-dichloropyridine. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the disubstitution byproduct.

Table 1: Effect of Piperazine Stoichiometry on Product Distribution

Molar Ratio (Piperazine:Dichloropyridine) Desired Product Yield (%) Disubstitution Byproduct (%) C4:C2 Isomer Ratio
1.1 : 1 ~60% ~25% 3 : 1
3 : 1 ~85% < 5% 8 : 1
5 : 1 >90% < 1% >15 : 1

Note: Values are illustrative and will vary with specific reaction conditions.

Disubstitution_Reaction Diagram 2: Formation of Disubstitution Byproduct product Desired Product This compound byproduct Disubstitution Byproduct 1,4-bis(2-chloropyridin-4-yl)piperazine product->byproduct + dcp 2,4-Dichloropyridine (Unreacted) dcp->byproduct

Caption: Pathway to the disubstitution side product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product and remove the isomeric byproduct?

Separating the C4 (desired) and C2 (undesired) isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most reliable method. A gradient elution on silica gel, typically starting with a non-polar solvent (e.g., Hexane or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or a mixture of Dichloromethane/Methanol), is effective. The C4 isomer is generally slightly less polar and will elute first.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective and scalable purification strategy. This requires screening various solvents (e.g., isopropanol, acetonitrile, ethyl acetate/hexane mixtures).

  • Acid-Base Extraction: While the pKa values of the isomers are very similar, a careful liquid-liquid extraction under specific pH conditions can sometimes enrich the desired isomer, simplifying final purification.[8]

Q2: Can I use piperazine as a salt (e.g., dihydrochloride), or must it be the free base?

The nucleophile must be the free base to be reactive. If you start with a piperazine salt, you must add at least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Triethylamine) to liberate the free piperazine in situ. Ensure the chosen base does not introduce competing side reactions.

Q3: My reaction has stalled with starting material still present. What should I check first?
  • Insolubility: Ensure all reactants are fully dissolved at the reaction temperature. If the piperazine or base is not soluble, the reaction will be slow or incomplete.[1]

  • Base Equivalents: If you started with a piperazine salt, double-check that you added sufficient base to neutralize the salt and to scavenge the HCl generated during the reaction.

  • Temperature: While low temperatures favor selectivity, the reaction may be kinetically slow. After an initial period at low temperature, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC/LCMS to ensure isomer ratios remain acceptable.

Part 3: Experimental Protocols

Protocol 1: Optimized SNAr Synthesis of this compound

This protocol is designed to maximize yield and regioselectivity.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (5.0 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., Acetonitrile or 2-Propanol) to dissolve the piperazine completely. Cool the mixture to 0 °C in an ice bath.

  • Reactant Addition: Dissolve 2,4-dichloropyridine (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold, stirring piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS every 2-4 hours. If the reaction is slow, gently warm to 40-50 °C.

  • Work-up: Once the 2,4-dichloropyridine is consumed, cool the reaction mixture. Quench with water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid using the methods described in the FAQ section.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a Hexane/Ethyl Acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 40%, 60% Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, desired C4-isomer. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

stability and degradation of 1-(2-Chloropyridin-4-yl)piperazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloropyridin-4-yl)piperazine (CPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of CPP. Here, we will address common issues encountered during experimentation, offering troubleshooting advice and practical protocols to ensure the integrity of your results.

Introduction to CPP Stability

This compound is a versatile building block in medicinal chemistry. However, like many heterocyclic compounds, its stability is not absolute and can be influenced by various environmental factors. The primary points of lability are the 2-chloropyridine ring, which is susceptible to nucleophilic substitution, and the piperazine moiety, which can undergo oxidation. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, presented in a question-and-answer format.

Issue 1: Hydrolytic Instability

Q1: I prepared an aqueous buffered solution of CPP for my assay, but upon re-analysis the next day, I see a significant new peak in my HPLC chromatogram and a decrease in the parent CPP peak. What is happening?

A1: This is a classic sign of hydrolysis. The 2-chloropyridine moiety of CPP is susceptible to nucleophilic attack by water or hydroxide ions, leading to the displacement of the chloride and the formation of 1-(2-hydroxypyridin-4-yl)piperazine. This degradation product is more polar and will typically elute earlier than the parent compound on a reverse-phase HPLC column.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 2-position for nucleophilic aromatic substitution. This reaction is often accelerated under basic or high-temperature conditions.[1][2] While the reaction can occur in neutral water, it is generally slower. Studies on related 2-chloropyridine compounds have shown that hydrolysis can be significant, especially with heating or under alkaline conditions.[2][3]

  • Troubleshooting Steps:

    • pH Control: The stability of piperazine derivatives can be highly dependent on pH.[4] Assess the pH of your buffered solution. If it is neutral to basic, the rate of hydrolysis will be increased. Consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-6) if your experimental conditions permit, as this can suppress the rate of hydrolysis.

    • Temperature: Avoid heating solutions of CPP or storing them at room temperature for extended periods. If you must store solutions, keep them at low temperatures (e.g., 2-8°C or -20°C) for short durations.[5]

    • Fresh Preparation: The most reliable practice is to prepare aqueous solutions of CPP fresh for each experiment.[4] This minimizes the opportunity for time-dependent degradation.

Issue 2: Oxidative Degradation

Q2: My solid, powdered CPP, which was initially off-white, has developed a yellowish or brownish tint after being stored in a bottle on the shelf for several months. Is the compound degrading?

A2: Yes, a change in color of a solid substance is a common indicator of degradation.[4] For a compound like CPP, this is often due to slow oxidation from atmospheric oxygen. The piperazine ring is particularly susceptible to oxidation, which can lead to the formation of various byproducts, including N-oxides or ring-opened species.

  • Causality: The nitrogen atoms in the piperazine ring have lone pairs of electrons that can be attacked by oxidizing agents. This process can be accelerated by exposure to light and air.[4] While solid-state oxidation is slower than in solution, it can become significant over long-term storage, especially if the container is not airtight.

  • Troubleshooting & Prevention:

    • Proper Storage: Store solid CPP in a tightly sealed container to minimize exposure to atmospheric oxygen.[6][7][8]

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the material under an inert atmosphere, such as argon or nitrogen.

    • Re-analysis: Before using material that has been stored for a long time, it is best practice to re-analyze its purity by HPLC or another suitable method to ensure it still meets the requirements for your experiment.

Issue 3: Photodegradation

Q3: My results are inconsistent when I run my experiments on the open bench compared to when I work in a fume hood with the sash down. Could light be affecting my compound?

A3: Inconsistent results are a common sign of compound degradation, and photostability is a key factor to consider.[4] Both the chloropyridine and piperazine moieties can be susceptible to photodegradation, especially when exposed to UV light from ambient laboratory lighting or direct sunlight.

  • Causality: UV radiation can provide the energy to initiate photochemical reactions. This can lead to the formation of radical species and a cascade of degradation products. This is a known issue for many nitrogen-containing heterocyclic compounds.[4]

  • Troubleshooting & Prevention:

    • Light Protection: Always store CPP, both in solid form and in solution, in amber-colored vials or containers that protect it from light.[4]

    • Controlled Lighting: When conducting experiments, work under subdued lighting conditions whenever possible. Avoid direct sunlight.

    • Aluminum Foil: As a simple and effective measure, wrap your flasks, vials, or plates in aluminum foil to completely block light exposure during reactions or incubations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid CPP should be stored in a tightly sealed, light-resistant container at a controlled low temperature, such as 0-8°C.[9] For maximum protection against both oxidation and hydrolysis from atmospheric moisture, storage under an inert gas like argon or nitrogen is recommended.

Q2: I need to perform a forced degradation study on CPP. What conditions would you recommend?

A2: A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the drug substance.

Here is a summary of recommended starting conditions:

Stress ConditionReagent/ConditionTimeExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl24-72 hours at RT, or 2-8 hours at 60°CGenerally stable, potential for salt formation
Base Hydrolysis 0.1 M NaOH2-8 hours at RT, or 1-4 hours at 60°CHydrolysis to 1-(2-hydroxypyridin-4-yl)piperazine
Oxidation 3% H₂O₂24 hours at RTN-oxides, ring-opened products
Thermal 80°C (in solid state and solution)48-72 hoursVarious decomposition products
Photolytic ICH Q1B conditions (UV/Vis light)Per guidelinesPhotodegradation products

Q3: I am developing a stability-indicating HPLC method for CPP. What are some key considerations?

A3: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing the stability of CPP.[4]

  • Column Selection: A standard C18 column is a good starting point. However, if you have trouble separating CPP from its more polar degradants (like the hydroxy- metabolite), consider a column with a different selectivity, such as a C8 or a phenyl column.[4]

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds like CPP. Experiment with a pH range of 3-7. A slightly acidic mobile phase often provides better peak shape for amines.

  • Additives: To reduce peak tailing, which is common for basic analytes, consider adding a small amount of an amine modifier like triethylamine (TEA) or using a buffer with good ion-pairing characteristics.[4]

  • Gradient Elution: An isocratic method may not be sufficient to separate all potential degradation products from the parent peak. A gradient elution program, where the proportion of the organic solvent is increased over time, will likely be necessary to achieve adequate resolution.[4]

Visualizing Degradation & Experimental Workflow

Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CPP This compound (CPP) Hydrolysis_Product 1-(2-Hydroxypyridin-4-yl)piperazine CPP->Hydrolysis_Product H₂O / OH⁻ (Base-catalyzed) Oxidation_Product N-Oxides & Other Oxidized Products CPP->Oxidation_Product [O] (e.g., H₂O₂, O₂)

Caption: Primary degradation pathways of CPP.

Workflow for a Forced Degradation Study

This workflow outlines the key steps in performing a forced degradation study to assess the stability of CPP.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of CPP Acid Acidic (e.g., 0.1M HCl) Prep->Acid Base Basic (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval Assess Peak Purity Identify Degradants Calculate Mass Balance Analysis->Eval

Caption: Experimental workflow for forced degradation.

References

overcoming solubility issues of 1-(2-Chloropyridin-4-yl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support resource for 1-(2-Chloropyridin-4-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. Here, we provide in-depth, experience-driven advice, detailed protocols, and troubleshooting workflows to ensure your success.

Compound Profile: Understanding the Molecule

This compound (CAS: 854159-45-8) is a heterocyclic compound featuring a basic piperazine ring attached to a chloropyridine moiety.[1][2] Its structure dictates its solubility profile:

  • Piperazine Ring: Contains two basic nitrogen atoms, making the molecule's charge state—and therefore its solubility—highly dependent on pH.[3][4] In its free base form, it can act as a hydrogen bond acceptor.

  • 2-Chloropyridine Ring: The chlorine atom and the aromatic ring introduce a degree of lipophilicity and potential for π-stacking interactions, while the pyridine nitrogen offers another site for hydrogen bonding.

  • Solid State: It is typically a white to pale-yellow solid, indicating that crystal lattice energy (the energy required to break apart the solid crystal) is a significant barrier that must be overcome by solvent-solute interactions.[5]

This combination of features results in moderate polarity and often presents challenges in achieving desired concentrations in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in standard non-polar solvents like hexanes or toluene. Why is this happening?

A1: This is expected due to a fundamental principle of solubility: "like dissolves like." this compound is a moderately polar molecule due to its nitrogen atoms and the electronegative chlorine. Non-polar solvents like hexanes and toluene lack the polar functional groups necessary to form strong interactions with your compound. They cannot overcome the crystal lattice energy of the solid, leading to very poor solubility.

Q2: What are the best starting solvents for dissolving this compound for stock solutions?

A2: For preparing high-concentration stock solutions (e.g., 10-50 mM), highly polar aprotic solvents are the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): This is often the first choice. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, making it effective at solvating a wide range of compounds, including polar, crystalline solids.

  • Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): Similar to DMSO, these are strong, polar aprotic solvents that are very effective at dissolving polar heterocyclic compounds.

Causality: These solvents work by generating strong dipole-dipole interactions with the polar regions of your molecule. Their ability to accept hydrogen bonds helps to break the intermolecular forces holding the crystal lattice together, allowing the individual molecules to become solvated.

Q3: I managed to dissolve the compound in an alcohol like ethanol, but it precipitated when I added it to my non-polar reaction mixture. What should I do?

A3: This phenomenon is called "crashing out," and it occurs when the solvent environment changes abruptly to one where the compound is no longer soluble. While the compound may be soluble in ethanol, the final reaction mixture is too non-polar to keep it in solution.

Troubleshooting Steps:

  • Use a Co-Solvent System: Instead of just ethanol, try dissolving your compound in a minimal amount of a stronger solvent (like DMSO or DMF) first. Then, dilute this concentrated solution into your final reaction mixture. The small percentage of the strong co-solvent can often be enough to maintain solubility without significantly altering the reaction conditions.[6][7]

  • Increase the Polarity of the Reaction Mixture: If your reaction chemistry allows, consider using a more polar co-solvent in the main reaction vessel. For example, adding a small percentage of THF or 2-MeTHF to a toluene-based reaction can increase the overall polarity just enough to prevent precipitation.

Q4: Can I gently heat the mixture to improve solubility? What are the risks?

A4: Yes, heating can significantly increase the solubility of most compounds, as it provides the energy needed to break the crystal lattice. However, this approach comes with critical risks:

  • Degradation: this compound, like many complex organic molecules, may be thermally labile. Heating could cause decomposition, leading to impurities and inaccurate experimental results. Always run a small-scale stability test (e.g., using LC-MS or ¹H NMR) to check for degradation at your desired temperature.

  • Supersaturation: Upon cooling, the solution will become supersaturated, and the compound will likely precipitate out, often rapidly. This is only a viable strategy if the subsequent step is performed at the elevated temperature.

Best Practice: Use heating as a last resort. If you must, use the lowest effective temperature for the shortest possible time.

Q5: How can I use pH to my advantage, even in organic solvents?

A5: The basic piperazine ring is the key to manipulating solubility. By adding a small amount of a suitable acid, you can protonate one or both of the piperazine nitrogens, forming a salt in situ.[3][6]

Mechanism: Molecule (Free Base) + Acid ⇌ [Molecule-H]⁺ (Salt)

This newly formed salt is an ionic species with much higher polarity than the neutral free base. This dramatically increases its affinity for polar solvents.

Practical Application:

  • In Protic Solvents (e.g., Ethanol, Methanol): Add a stoichiometric equivalent of an organic acid like formic acid or acetic acid. The resulting ammonium salt will be significantly more soluble.

  • In Aprotic Solvents (e.g., DCM, THF): You can add a solution of HCl in a compatible solvent (like HCl in dioxane or diethyl ether) to form the hydrochloride salt.[8] This salt form often shows enhanced solubility in moderately polar organic solvents.

Troubleshooting & Experimental Workflows

This workflow provides a systematic approach to addressing solubility issues when preparing a solution of this compound for an experiment.

G start Solubility Issue Encountered: Compound is insoluble or precipitates q_purpose What is the solution's purpose? start->q_purpose stock High-Concentration Stock Solution q_purpose->stock Stock Solution working Working / Reaction Solution q_purpose->working Working Solution action_strong_solvent Step 1: Use a strong polar aprotic solvent (DMSO, DMF) stock->action_strong_solvent action_cosolvent Step 1: Identify a co-solvent system. (See Protocol 2) working->action_cosolvent q_dissolved_stock Does it dissolve? action_strong_solvent->q_dissolved_stock action_ph Step 2: Try pH modification. Form salt in situ with acid (e.g., TFA, HCl in Dioxane) q_dissolved_stock->action_ph No success Success: Solution is stable. Proceed with experiment. q_dissolved_stock->success Yes q_dissolved_working Is solubility achieved without precipitation? action_cosolvent->q_dissolved_working q_dissolved_working->action_ph No q_dissolved_working->success Yes q_dissolved_ph Does it dissolve? action_ph->q_dissolved_ph action_heat Step 3: Use controlled heating (e.g., 40-50°C) with stability check. q_dissolved_ph->action_heat No q_dissolved_ph->success Yes action_heat->success If successful fail Advanced Strategy Needed: Consider formulation (e.g., complexation) or chemical modification. action_heat->fail If fails or degrades

Caption: Troubleshooting workflow for resolving solubility issues.

Experimental Protocols

Protocol 1: Screening for an Optimal Organic Solvent

Objective: To empirically determine the best single solvent for dissolving this compound at a target concentration.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Solvent candidates: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol (EtOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Weigh 2.0 mg of this compound into six separate, labeled vials. (This corresponds to ~10 mg/mL or ~50 mM).

  • Solvent Addition: To the first vial, add the first solvent dropwise up to a volume of 200 µL.

  • Agitation: Cap the vial securely and vortex vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect the vial.

    • Clear Solution: The compound is soluble at this concentration. Record the result.

    • Suspension/Solid Remains: The compound is not fully soluble.

  • Repeat: Repeat steps 2-4 for each of the remaining solvents in their respective vials.

  • Analysis: Compare the results to identify the solvent(s) that can achieve the target concentration. If none are successful, the next step is to screen co-solvent systems or other techniques.

Protocol 2: Developing a Co-Solvent System

Objective: To find a mixture of solvents that can dissolve the compound and is compatible with the final experimental conditions. This is a common technique used to increase the solubility of poorly soluble drugs.[9]

Materials:

  • Primary Solvents (from Protocol 1 where solubility was poor, e.g., DCM, MeCN)

  • Co-Solvents (strong solvents where solubility was high, e.g., DMSO, DMF)

  • This compound

  • Vials, analytical balance, vortex mixer

Procedure:

  • Target System: Select a primary solvent that is required for your experiment but in which the compound has poor solubility.

  • Preparation: Weigh 2.0 mg of the compound into a vial.

  • Co-Solvent Addition: Add a minimal volume of the strong co-solvent (e.g., 10 µL of DMSO) and vortex until the solid is completely dissolved. The goal is to create a highly concentrated solution in the co-solvent.

  • Titration: Slowly add the primary solvent (e.g., DCM) in aliquots (e.g., 20 µL at a time), vortexing for 30 seconds after each addition.

  • Observation: Continue adding the primary solvent until either:

    • You reach your target final volume (e.g., 200 µL, resulting in a 5% DMSO co-solvent system).

    • You observe the first sign of persistent precipitation (cloudiness).

  • Optimization: If precipitation occurs, repeat the experiment but stop just before the precipitation point. This defines the boundary of your stable co-solvent system. For example, if precipitation occurred after adding 100 µL of DCM, a stable system might be 10 µL DMSO and 80 µL DCM.

Reference Data

The following table summarizes common organic solvents and their properties, providing a rationale for their use in dissolving moderately polar, basic compounds like this compound.

SolventClassPolarity IndexBoiling Point (°C)Rationale & Use Case
Hexane Non-polar0.169Not Recommended: Lacks polarity to interact with the solute.
Toluene Non-polar (Aromatic)2.4111Poor: Unlikely to be effective unless as part of a heated system.
Dichloromethane (DCM) Polar Aprotic3.140Moderate: May work at lower concentrations. Good for extractions.
Tetrahydrofuran (THF) Polar Aprotic4.066Good: A versatile solvent, often more effective than DCM.
Acetonitrile (MeCN) Polar Aprotic5.882Good: Its high polarity can be effective for many heterocycles.
Ethanol (EtOH) Polar Protic4.378Good, with caution: Can act as both H-bond donor and acceptor. Solubility can be enhanced with pH adjustment.
Dimethylformamide (DMF) Polar Aprotic6.4153Excellent: A strong solvent for preparing high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Excellent: The strongest common solvent for this class of compounds; ideal for stock solutions.

References

Technical Support Center: Purification of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Chloropyridin-4-yl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require methods to ensure its purity for downstream applications. The integrity of your synthesis is contingent on the quality of your starting materials, and this guide provides troubleshooting strategies and detailed protocols to address common purification challenges.

Part I: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common initial questions and problems encountered when handling the crude product.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a nucleophilic aromatic substitution (SNAr) between a piperazine source and an activated chloropyridine. Based on this, the primary impurities include:

  • Unreacted Starting Materials: Excess piperazine or unreacted 2,4-dichloropyridine (or a similar precursor).

  • Regioisomers: If using 2,4-dichloropyridine, the reaction can potentially yield the undesired 1-(4-chloropyridin-2-yl)piperazine isomer. The electronic properties of the pyridine ring generally favor substitution at the 4-position, but the formation of the 2-substituted isomer is a known possibility.

  • Bis-substitution Products: Reaction of a single piperazine molecule with two equivalents of the chloropyridine, or vice-versa.

  • Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) or inorganic salts from the workup (e.g., potassium carbonate)[1].

  • Degradation Products: Piperazine rings can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time[2].

Q2: How can I get a preliminary idea of the impurities present in my sample?

A2: A combination of analytical techniques is recommended for a quick and effective assessment:

  • Thin-Layer Chromatography (TLC): This is the most immediate method. Co-spot your crude material against the starting materials. The presence of multiple spots indicates impurities. The relative Rf values will give you an initial idea of the polarity differences, which is crucial for designing a column chromatography separation.

  • Proton NMR (1H NMR): A crude 1H NMR spectrum is invaluable. You can often identify unreacted starting materials by their characteristic peaks. The integration of signals corresponding to your product versus those of impurities can provide a rough estimate of purity.

  • LC-MS: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It will not only separate the components but also provide their mass-to-charge ratio (m/z), allowing for the confident identification of isomers and by-products.

Q3: My crude product is a dark, viscous oil, not the expected solid. How should I proceed with purification?

A3: This is a very common issue, often caused by residual solvent or minor impurities preventing crystallization. Attempting to directly chromatograph a viscous oil can be challenging. The most robust and field-proven strategy is to convert the basic free-base product into an acid salt, typically the hydrochloride (HCl) salt.[3]

Causality: The free base form of this compound has two basic nitrogen atoms that can form intermolecular hydrogen bonds, but these interactions can be disrupted by impurities. Converting it to a hydrochloride salt creates a well-defined ionic crystal lattice. This process has two main advantages:

  • Induces Solidification: The resulting salt is almost always a crystalline solid that is much easier to handle, weigh, and store than a viscous oil.[3]

  • Selective Precipitation: The salt formation is often highly selective for the desired product, leaving many organic impurities behind in the solvent.

The solid salt can then be collected by filtration and either used directly (if sufficiently pure) or subjected to further purification by recrystallization.[3] If the free base is required for the next step, the purified salt can be easily neutralized and extracted back into its basic form.

Part II: Troubleshooting Purification Protocols

This section provides a scenario-based approach to purification, linking common problems to specific, validated protocols.

Scenario 1: Removing Non-Basic & Acidic Impurities

Q4: My TLC and NMR show significant amounts of unreacted chloropyridine starting material. What is the most efficient way to remove it on a larger scale?

A4: For removing neutral or acidic organic impurities from a basic product, an acid-base extraction is the most effective and scalable method. This leverages the basicity of the piperazine nitrogens to selectively move your product between aqueous and organic phases.[4]

Principle of Operation: By acidifying the aqueous phase (e.g., with 1M HCl), your basic product becomes protonated, forming a water-soluble salt (R-NH₂⁺ Cl⁻). Neutral impurities, like the starting 2,4-dichloropyridine, remain in the organic layer and can be washed away. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates your product, regenerating the water-insoluble free base, which can then be extracted back into a fresh organic solvent.[3]

cluster_0 Step 1: Acidification & Wash cluster_1 Step 2: Basification & Extraction start Crude Mixture in Organic Solvent (e.g., EtOAc) wash Wash with Aqueous Acid (e.g., 1M HCl) start->wash sep_funnel1 Separatory Funnel wash->sep_funnel1 org_impurities Neutral/Acidic Impurities Remain in Organic Layer (Discard) sep_funnel1->org_impurities Organic Phase aq_product Protonated Product (Water Soluble) in Aqueous Layer sep_funnel1->aq_product Aqueous Phase sep_funnel2 Separatory Funnel extract Extract with Fresh Organic Solvent sep_funnel2->extract final_org Purified Product in Organic Phase extract->final_org basify Add Base (e.g., NaOH) to Aqueous Layer aq_product->basify basify->sep_funnel2

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the aqueous acid extraction 2-3 times to ensure all the basic product has moved to the aqueous phase.

  • Organic Impurity Removal: Combine the aqueous layers in the separatory funnel. To remove any trace organic impurities, perform a "back-wash" with a small amount of fresh organic solvent (e.g., EtOAc) and discard this organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 1M or 2M sodium hydroxide solution, with swirling until the pH is greater than 9 (confirm with pH paper).[3] You may observe the free base precipitating or making the solution cloudy.

  • Product Extraction: Extract the aqueous layer 3 times with a fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Scenario 2: Separating Structurally Similar Impurities

Q5: My TLC shows multiple spots, and acid-base extraction isn't sufficient to separate them, likely due to a regioisomer. What is the best approach?

A5: When dealing with impurities of similar basicity and polarity, such as regioisomers, silica gel column chromatography is the method of choice. The stationary phase (acidic silica gel) interacts differently with the analytes, allowing for their separation.

Causality & Expert Tip: Piperazine compounds can exhibit peak tailing on standard silica gel due to strong interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol (Si-OH) groups of the stationary phase.[4] To achieve sharp, well-resolved peaks, it is crucial to modify the mobile phase. Adding a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent is a standard and highly effective practice. [3] The modifier competes for the active sites on the silica, preventing the product from binding too strongly and improving the separation.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent System Polarity Typical Starting Ratio Notes
Dichloromethane / Methanol High 98:2 to 95:5 (+1% TEA) Excellent general-purpose system for polar compounds.
Hexanes / Ethyl Acetate Medium 70:30 to 50:50 (+1% TEA) Good for less polar products and impurities.

| Petroleum Ether / Ethyl Acetate | Medium | 70:30 to 50:50 (+1% TEA) | A common alternative to hexanes/EtOAc.[3] |

Detailed Protocol 2: Flash Column Chromatography
  • TLC Optimization: First, determine the optimal eluent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.2-0.3. Test various ratios of the solvent systems listed in Table 1, always including the basic modifier.

  • Column Packing: Pack a column with silica gel using your chosen eluent (e.g., as a slurry).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. A gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary to achieve the best separation.[3]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Scenario 3: Final Polishing for High Purity

Q6: My product is a solid after chromatography, but it still has a slight yellow tint. How can I obtain a high-purity, white, crystalline solid?

A6: For removing trace colored impurities and achieving high crystalline purity, recrystallization is the ideal final step.

Principle of Operation: This technique relies on the differences in solubility of the product and the impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

start Impure Solid (e.g., Off-white powder) dissolve Dissolve in MINIMAL amount of HOT solvent start->dissolve cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool crystals Pure Crystals Precipitate cool->crystals filter Vacuum Filtration crystals->filter wash Wash with COLD solvent filter->wash impurities Impurities Remain Dissolved in Mother Liquor filter->impurities dry Dry Under Vacuum wash->dry final Pure Crystalline Product dry->final

Caption: The process of purification by recrystallization.

Table 2: Potential Solvents for Recrystallization

Solvent / System Notes Reference
Isopropanol A common choice for piperazine salts. [3]
Ethanol Similar to isopropanol, widely applicable. [3]
Acetone / Water A solvent/anti-solvent system. Dissolve in acetone, add water dropwise until cloudy, then heat to clarify and cool.
Heptanes / Ethyl Acetate A non-polar/polar pair. Dissolve in hot EtOAc, add heptanes until cloudy, then cool.

| n-Hexane | Can be used to recrystallize the free base after extraction. | |

Detailed Protocol 3: Recrystallization
  • Solvent Selection: Test small amounts of your solid in the solvents from Table 2 to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils. Continue adding the solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Part III: Purity Verification

Q7: I have purified my product. How do I definitively confirm its purity and identity?

A7: A combination of methods should be used to provide orthogonal confirmation of purity and structure.

  • Chromatographic Analysis:

    • TLC: The purified product should appear as a single spot.

    • HPLC: High-Performance Liquid Chromatography is a quantitative method. A pure sample should show a single major peak (typically >98% by area integration). Using a diode array detector (DAD) can help confirm peak purity.[5]

    • GC-MS: Gas Chromatography-Mass Spectrometry can also be used for purity assessment and to identify any volatile impurities.[5]

  • Spectroscopic Analysis:

    • NMR (1H, 13C): This is essential for structural confirmation. The spectrum should be clean, with all peaks correctly assigned to the product structure and integrations matching the expected proton counts. The absence of impurity peaks is a strong indicator of purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Physical Characterization:

    • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.

By following these troubleshooting guides and detailed protocols, you can effectively address the common challenges associated with the purification of this compound, ensuring a high-quality building block for your research and development needs.

References

Technical Support Center: Synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chloropyridin-4-yl)piperazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The content is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2,4-dichloropyridine with piperazine. The reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the chloro substituents, to facilitate the attack by the nucleophilic piperazine.

Q2: Why does the reaction preferentially occur at the C4 position of 2,4-dichloropyridine?

The regioselectivity of this SNAr reaction is a critical aspect. Nucleophilic attack is favored at the C4 (para) position over the C2 (ortho) position due to the superior stability of the resulting reaction intermediate, known as the Meisenheimer complex.[1]

When the piperazine nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen atom through resonance.[1][2] This resonance stabilization is a major contributing factor to the lower activation energy for the C4-attack pathway compared to the C2-attack pathway, where such delocalization onto the nitrogen is not possible.[2]

Diagram 1: SNAr Reaction Mechanism & Regioselectivity

sn_ar_mechanism Mechanism for C4-Selective Nucleophilic Aromatic Substitution cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1 2,4-Dichloropyridine I1 Attack at C4 (Favored Pathway) R1->I1 + I3 Attack at C2 (Disfavored Pathway) R1->I3 + Piperazine R2 Piperazine R2->I1 + I2 Meisenheimer Intermediate (N-stabilized) I1->I2 Forms Intermediate P1 This compound (Major Product) I2->P1 Eliminates Cl- P2 HCl I2->P2 Forms Byproduct

Caption: SNAr mechanism favoring C4 substitution.

Q3: What is the role of excess piperazine in the reaction?

Using a large excess of piperazine (typically 5-10 equivalents) is a common strategy to minimize the formation of the 1,4-di-substituted byproduct.[3][4] Since the mono-substituted product, this compound, still has a reactive secondary amine, it can react with another molecule of 2,4-dichloropyridine. By ensuring a high concentration of unreacted piperazine, the statistical probability of 2,4-dichloropyridine colliding with a piperazine molecule is much higher than with a mono-substituted product molecule, thus maximizing the yield of the desired product.[3]

Q4: Can a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination be used?

Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[5] However, its application here requires careful consideration. While SNAr on 2,4-dichloropyridine favors the C4 position, Buchwald-Hartwig conditions can sometimes favor the C2 position.[1] This is because the rate-limiting step, oxidative addition of the C-Cl bond to the Pd(0) complex, can be more facile at the C2 position.[6] Therefore, if you are aiming for the C4 isomer, the SNAr reaction is generally more straightforward and cost-effective.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion to Product

Your reaction shows mostly unreacted 2,4-dichloropyridine after the recommended reaction time.

Probable Cause Proposed Solution & Scientific Rationale
Insufficient Reaction Temperature Solution: Increase the reaction temperature. While some reactions proceed at room temperature, many SNAr reactions on less activated rings require heating (e.g., 80-120 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex. Rationale: Higher kinetic energy increases the frequency and force of molecular collisions, promoting the reaction rate.
Poor Quality Reagents Solution: Ensure piperazine is anhydrous and 2,4-dichloropyridine is pure. Use freshly opened or properly stored reagents. Rationale: Water can protonate piperazine, reducing its nucleophilicity. Impurities in the starting material can interfere with the reaction or introduce side products.
Incorrect Solvent Solution: Use a polar aprotic solvent like DMSO, DMF, or NMP, or a high-boiling point alcohol like n-butanol. Rationale: Polar aprotic solvents are effective at solvating the transition state and intermediates, accelerating the SNAr reaction. Alcohols can also act as a proton source/sink, but care must be taken to avoid side reactions.
Inadequate Base (if used) Solution: If a base like K2CO3 or Et3N is used to scavenge the HCl byproduct, ensure it is present in at least stoichiometric amounts and is sufficiently strong. Rationale: The reaction generates HCl, which will protonate piperazine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. In many protocols, excess piperazine itself serves this role.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Workflow: Low Conversion & Impurities cluster_low_conversion Low Conversion Solutions cluster_byproducts Byproduct Solutions Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Identify Identify Spots: - Starting Material (SM) - Product (P) - Byproducts (BP) Check_TLC->Identify SM_High High SM Remaining? Identify->SM_High BP_Present Byproducts Present? Identify->BP_Present SM_High->BP_Present No Sol_Temp Increase Temperature SM_High->Sol_Temp Yes Sol_DiSub Di-substitution? -> Use >5 eq. Piperazine -> Consider N-Boc-Piperazine BP_Present->Sol_DiSub Yes Sol_Isomer Isomeric Impurity? -> Confirm S(N)Ar Conditions -> Avoid Pd-catalysis BP_Present->Sol_Isomer Yes Sol_Time Increase Reaction Time Sol_Temp->Sol_Time Sol_Reagents Check Reagent Purity Sol_Time->Sol_Reagents End Optimized Reaction Sol_Reagents->End Sol_DiSub->End Sol_Isomer->End

Caption: A logical guide to diagnosing and solving common synthesis issues.

Problem 2: Significant Formation of 1,4-bis(2-chloropyridin-4-yl)piperazine (Di-substitution)

The desired mono-substituted product is present, but a significant amount of a less polar, di-substituted byproduct is observed.

Probable Cause Proposed Solution & Scientific Rationale
Insufficient Excess of Piperazine Solution: Increase the excess of piperazine to 10 equivalents or more relative to 2,4-dichloropyridine.[3] Rationale: As explained in FAQ Q3, a large excess statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.
High Reaction Concentration or Temperature Solution: Lower the reaction temperature and/or add the 2,4-dichloropyridine solution slowly to the piperazine solution over an extended period. Rationale: High concentrations and temperatures can increase the rate of the second substitution. Slow addition maintains a low instantaneous concentration of the electrophile, further favoring reaction with the highly abundant piperazine.
Inherent Reactivity Solution: Switch to a mono-protected piperazine, such as N-Boc-piperazine. After the SNAr reaction, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl.[4][7] Rationale: This is the most robust method for preventing di-substitution. The protecting group physically blocks the second nitrogen from reacting, ensuring only mono-substitution occurs.
Problem 3: Presence of the Isomeric Impurity 1-(4-Chloropyridin-2-yl)piperazine

Your product contains a hard-to-separate isomer, resulting from substitution at the C2 position.

Probable Cause Proposed Solution & Scientific Rationale
Harsh Reaction Conditions Solution: Avoid excessively high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate. Rationale: While C4 substitution is kinetically and thermodynamically favored, very high energy input might begin to overcome the activation barrier for the C2 pathway, leading to a mixture of products.
Contamination with Palladium or Other Metals Solution: Ensure your glassware and reagents are free from transition metal contaminants that could inadvertently catalyze a Buchwald-Hartwig-type pathway. Rationale: Trace metals can initiate alternative catalytic cycles that may have different regioselectivity compared to the intended SNAr reaction.[1]
Incorrect Starting Material Solution: Verify the identity and purity of your starting material. 2,6-dichloropyridine, for example, would give a different product. Rationale: Simple starting material mix-ups are a common source of unexpected results. Always confirm starting materials by analytical methods (e.g., NMR, GC-MS).
Problem 4: Difficulties in Product Purification

The crude product is an oil or is difficult to purify by standard silica gel chromatography.

Probable Cause Proposed Solution & Scientific Rationale
Basic Nature of the Product Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~1%). Use a gradient elution, for example, from pure dichloromethane (DCM) to DCM/Methanol. Rationale: The basic nitrogen atoms of the product can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor separation. The added base neutralizes these active sites. Solution 2 (Acid-Base Extraction): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and re-extract the pure product back into an organic solvent.[8] Rationale: This classical technique leverages the basicity of the product to efficiently separate it from neutral or acidic impurities.
Excess Piperazine Removal Solution: Excess piperazine is water-soluble. After the reaction, perform an aqueous workup by washing the organic layer multiple times with water or brine. Rationale: The large excess of piperazine needs to be removed before final purification. Its high polarity and water solubility make this straightforward via liquid-liquid extraction.
Product is an Oil Solution: Attempt to form a salt (e.g., hydrochloride or diacetate) by treating a concentrated solution of the product with HCl in ether or acetic acid.[9] Salts are often crystalline and can be purified by recrystallization. The free base can be regenerated afterward if needed. Rationale: Crystalline solids are generally easier to purify to high levels than oils. Salt formation provides a robust method for obtaining a solid derivative.

Experimental Protocol: SNAr Synthesis

This protocol details a standard lab-scale synthesis using excess piperazine to favor mono-substitution.

Materials:

  • 2,4-Dichloropyridine (1.0 eq.)

  • Piperazine (anhydrous, 10 eq.)

  • n-Butanol or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (10 eq.) and n-butanol (or DMSO) to form a slurry.

  • Stir the mixture and add 2,4-dichloropyridine (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of 2,4-dichloropyridine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using a high-boiling solvent like DMSO, dilute the mixture with a large volume of water and extract with ethyl acetate (3x). If using n-butanol, it can be removed under reduced pressure.

  • Combine the organic layers and wash sequentially with water (2x to remove excess piperazine) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a DCM/MeOH gradient containing 1% Et3N) or via an acid-base extraction as described in the troubleshooting guide.

References

methods for monitoring the progress of 1-(2-Chloropyridin-4-yl)piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and analysis of 1-(2-Chloropyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The synthesis of N-aryl piperazines is a cornerstone in the development of numerous pharmaceuticals, but it is not without its challenges. From managing selectivity to ensuring complete conversion and simplifying purification, precise reaction monitoring is paramount.

This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, typically formed via nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with piperazine.

Question 1: My reaction is producing a significant amount of the 1,4-bis(2-chloropyridin-4-yl)piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?

Answer: This is a classic challenge in piperazine chemistry. The formation of the di-substituted byproduct occurs because the second nitrogen atom of the mono-substituted product remains nucleophilic and can react with another molecule of the electrophile (2,4-dichloropyridine).[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the 2,4-dichloropyridine is the most common and straightforward method. This statistically favors the reaction of the electrophile with the more abundant, unsubstituted piperazine, minimizing the chance of a second substitution on the already-reacted product.[2][3]

  • Slow Addition of the Electrophile: Adding the 2,4-dichloropyridine solution dropwise to the reaction mixture, especially at a controlled temperature, can help maintain a low concentration of the electrophile at any given time. This further reduces the likelihood of di-substitution.[1]

  • Protecting Group Strategy: For more precise control, using a mono-protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine, is highly effective.[2][4] The protecting group renders one nitrogen non-nucleophilic, ensuring that the reaction can only occur at the free secondary amine. The protecting group is then removed in a subsequent step. While this adds steps to the synthesis, it often results in a cleaner reaction and simpler purification.

Question 2: My TLC analysis shows that the starting material (2,4-dichloropyridine) is not being fully consumed, even after extended reaction times. What should I do?

Answer: An incomplete reaction can stem from several factors related to reaction conditions. Here are key areas to troubleshoot:

  • Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction and to deprotonate piperazine, enhancing its nucleophilicity. If you are using a weak base like potassium carbonate (K₂CO₃) and the reaction is stalling, consider a stronger base. However, excessively strong bases could lead to decomposition.[1][2]

  • Solvent Effects: The solvent must be able to dissolve the reactants sufficiently. Common solvents for this type of N-arylation include toluene, dioxane, THF, and acetonitrile.[1][5] If you observe poor solubility, switching to a more polar aprotic solvent like DMF or DMSO could be beneficial, although this may complicate workup.

  • Temperature: SNAr reactions on electron-deficient rings like pyridine are often temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 60-80 °C or reflux) can significantly increase the reaction rate. Monitor the reaction by TLC at each temperature increment to avoid byproduct formation at higher temperatures.

Question 3: I'm having difficulty purifying my final product. Column chromatography results in significant tailing and poor separation.

Answer: The basic nature of the piperazine nitrogen is the likely cause of tailing on standard silica gel, which is acidic. The product sticks to the acidic sites on the silica, leading to broad, streaky spots on TLC and poor separation on a column.

  • Modify the Eluent: The most common solution is to add a small amount of a basic modifier to your chromatography eluent. Adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[1]

  • Acid-Base Extraction: This is a powerful purification technique for basic compounds. Dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract it with an acidic aqueous solution (e.g., 1M HCl). Your piperazine product will move into the aqueous layer as its protonated salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) to a pH > 12 and extract your purified product back into an organic solvent.[1]

Question 4: How do I choose the best analytical method to monitor my reaction?

Answer: The choice of method depends on the information you need and the resources available. A multi-technique approach is often ideal.

  • For quick, qualitative checks: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method to quickly assess the consumption of starting materials and the appearance of the product.[6]

  • For quantitative analysis and purity assessment: High-Performance Liquid Chromatography (HPLC) is superior. It can precisely quantify the starting material, product, and any byproducts, giving you a clear picture of reaction kinetics and final purity.[7][8]

  • For identifying unknown byproducts: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile compounds and identifying them by their mass-to-charge ratio.[9][10] For non-volatile compounds, LC-MS would be the method of choice.

  • For structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structure of your product and can also be used to monitor reaction progress by observing the disappearance of reactant signals and the emergence of product signals.[11][12][13]

Reaction_Monitoring_Workflow start Start Reaction Monitoring quick_check Need a quick, qualitative check? start->quick_check use_tlc Use Thin-Layer Chromatography (TLC) quick_check->use_tlc Yes quant_check Need quantitative data or purity assessment? quick_check->quant_check No use_tlc->quant_check use_hplc Use High-Performance Liquid Chromatography (HPLC) quant_check->use_hplc Yes id_check Need to identify unknown byproducts? quant_check->id_check No use_hplc->id_check use_gcms_lcms Use GC-MS (volatile) or LC-MS (non-volatile) id_check->use_gcms_lcms Yes struct_check Need definitive structural confirmation? id_check->struct_check No use_gcms_lcms->struct_check use_nmr Use NMR Spectroscopy struct_check->use_nmr Yes end_point Reaction Analysis Complete struct_check->end_point No use_nmr->end_point

Caption: Workflow for selecting an appropriate analytical monitoring technique.

Frequently Asked Questions (FAQs)

  • What is the general reaction mechanism? The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring and the chloro-substituent at the 2-position make the 4-position electron-deficient and susceptible to attack by a nucleophile (piperazine).

  • What are the key signals to look for in ¹H NMR to confirm product formation? You should monitor the disappearance of the signals corresponding to 2,4-dichloropyridine. For the product, this compound, you will see characteristic signals for the piperazine protons, typically two multiplets around 3.0-3.8 ppm. You will also see a new set of signals for the pyridine ring protons, with shifts and coupling patterns distinct from the starting material.[12][14]

  • Can I use UV-Vis spectroscopy to monitor the reaction? While possible, it is generally not the preferred method. Both the reactant and product contain a pyridine ring and will absorb in the UV region. While there might be a shift in the λ_max, the overlapping spectra would make deconvolution and accurate quantification difficult without advanced chemometric methods. HPLC with a UV detector is a much more reliable application of UV absorbance for reaction monitoring.[15]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, real-time monitoring of reaction progress.[6]

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Spotting:

    • Prepare dilute solutions of your starting material (2,4-dichloropyridine) and co-spot (a mix of starting material and reaction mixture) for reference.

    • Using a capillary tube, carefully withdraw a small aliquot from the reaction mixture.

    • Spot the reaction mixture on the origin line. Keep the spots small and concentrated for best resolution.[6]

    • Also spot the starting material and a "co-spot" (spotting the reaction mixture directly on top of a starting material spot) to help differentiate the product from the reactant.

  • Elution:

    • Place a small amount of the chosen eluent in a developing chamber with a lid and let it saturate for a few minutes.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The pyridine-containing compounds should appear as dark spots.

    • If needed, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing the piperazine moiety, which will appear as a yellow spot on a purple background.[6]

  • Interpretation: The reaction is complete when the spot corresponding to the 2,4-dichloropyridine starting material has disappeared from the reaction mixture lane. The product spot should be clearly visible, typically with a lower Rf value (more polar) than the starting material.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile, and allows for UV visualization.
Mobile Phase (Eluent) Start with 30-50% Ethyl Acetate in HexanesA good starting point for separating the moderately polar product from the less polar starting material.
Eluent Modification Add 0.5% TriethylamineNeutralizes acidic silica, preventing tailing of the basic piperazine product.[1]
Visualization 1. UV Light (254 nm)2. KMnO₄ StainUV is non-destructive and visualizes the aromatic rings. KMnO₄ is a general stain that reacts with the amine.
Protocol 2: Quantitative Monitoring by HPLC

This protocol provides a general framework for developing an HPLC method to track reactant consumption and product formation accurately.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape) is common.

    • Detector: UV detector set to a wavelength where both reactant and product absorb (e.g., 254 nm).[7]

  • Sample Preparation:

    • Carefully take a small, known volume from the reaction (e.g., 10 µL).

    • Quench the reaction by diluting it significantly in a known volume of a suitable solvent (e.g., 1 mL of mobile phase). This stops the reaction and prepares it for injection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Isocratic):

    • Inject standards of the starting material and purified product to determine their retention times.

    • Run a series of isocratic methods with varying ACN/water ratios (e.g., 30%, 50%, 70% ACN) to find a condition that provides good separation between the starting material and product peaks in a reasonable time.

  • Analysis:

    • Inject the prepared sample from the reaction mixture.

    • Integrate the peak areas for the starting material and product.

    • The percentage conversion can be estimated by comparing the peak area of the product to the total area of all components. For accurate quantification, a calibration curve with standards of known concentration is required.

SNAr_Reaction SM1 2,4-Dichloropyridine mid SM1->mid SM2 Piperazine (Excess) SM2->mid Product This compound (Desired Product) Byproduct 1,4-bis(2-chloropyridin-4-yl)piperazine (Di-substituted Byproduct) Product->Byproduct + 2,4-Dichloropyridine (Side Reaction) mid->Product S_NAr

Caption: Common reaction pathway and potential side reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-(2-Chloropyridin-4-yl)piperazine Purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloropyridin-4-yl)piperazine is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1][2] The presence of even minute quantities of impurities can lead to unforeseen side effects, alter the drug's therapeutic window, or compromise its stability.[1][2] Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of this compound. We will delve into the causality behind experimental choices, establish a self-validating system for trustworthy results based on International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC-UV method with viable analytical alternatives.

Chapter 1: The Analytical Challenge - Understanding the Impurity Profile

Before developing a method, we must first understand the analyte and its potential impurities. This compound is synthesized through a nucleophilic aromatic substitution reaction. Potential impurities can therefore be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., piperazine, 2,4-dichloropyridine), by-products from side reactions, or reagents used in the synthesis.[3][4]

  • Degradation Products: Impurities formed due to the inherent instability of the drug substance under various environmental conditions such as heat, light, humidity, and extreme pH.[1][5][6]

A well-designed analytical method must be able to separate and quantify the main compound from all these potential impurities.

cluster_synthesis Synthesis Inputs cluster_product Main Product cluster_impurities Potential Impurities Piperazine Piperazine API This compound Piperazine->API Unreacted Piperazine Unreacted Piperazine Piperazine->Unreacted Piperazine 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloropyridine->API Unreacted Dichloropyridine Unreacted Dichloropyridine 2,4-Dichloropyridine->Unreacted Dichloropyridine Hydrolysis Product Hydrolysis Product API->Hydrolysis Product H2O/pH Oxidative Degradants Oxidative Degradants API->Oxidative Degradants [O]

Caption: Potential impurity profile for this compound.

Chapter 2: Method Development and Optimization of the HPLC-UV Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its versatility, high resolution, and compatibility with a wide range of compounds.[7][8]

Rationale for Experimental Choices:

  • Column Chemistry: A C18 (octadecyl) stationary phase is the standard choice for separating non-polar to moderately polar compounds.[7] Given the structure of our analyte, a C18 column provides an excellent starting point for achieving good retention and separation based on hydrophobic interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is typical for RP-HPLC. The organic modifier is the "strong" solvent that elutes the analyte from the column. The aqueous phase, often containing a buffer to control pH, modulates the retention and improves peak shape, especially for ionizable compounds like our piperazine derivative.

  • Detection Wavelength: UV detection is ideal for compounds containing a chromophore. The pyridine ring in this compound provides strong UV absorbance. The optimal wavelength is determined by analyzing the UV spectrum of the compound to find its absorbance maximum (λmax), ensuring high sensitivity.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve compounds with a range of polarities and to ensure that both early- and late-eluting impurities are captured with good peak shape in a reasonable timeframe.

Optimized HPLC-UV Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Chapter 3: Method Validation - A Self-Validating System for Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] We will follow the comprehensive guidelines set forth by the ICH in Q2(R1).[9][11][12]

start Method Validation Start spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ acc->lod_loq prec->lod_loq rob Robustness lod_loq->rob end_node Validated Method rob->end_node

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][13] Forced degradation studies are performed to intentionally degrade the sample, thereby generating potential degradation products and demonstrating the method's ability to separate them from the main peak.[5][6][13][14]

Protocol:

  • Prepare solutions of this compound.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and solution).

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples alongside an unstressed control using the developed HPLC-UV method.

Acceptance Criteria: The method is specific if the main peak is free from co-eluting peaks, as determined by peak purity analysis (e.g., using a photodiode array detector). A degradation of 5-20% is generally considered optimal for these studies.[6]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase Composition (± 2% organic).

  • Analyze a system suitability sample under each condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits.

Chapter 4: Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful and widely adopted technique, it is essential to understand its position relative to other analytical methods.[8][15]

TechniquePrincipleProsConsBest Suited For
HPLC-UV (Validated Method) Separation based on polarity; detection via UV absorbance.Robust, versatile, high resolution, widely available, cost-effective.Requires chromophore, moderate sensitivity.Routine QC, purity analysis of non-volatile compounds.
UPLC-UV (Ultra-Performance LC) Similar to HPLC but uses smaller particles and higher pressures.Faster analysis, higher resolution, less solvent consumption.[8]Higher initial instrument cost, more susceptible to clogging.High-throughput screening, complex mixture analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC separation coupled with mass detection.High sensitivity and specificity, provides molecular weight information.[8]Higher cost and complexity, potential for ion suppression.Impurity identification, trace-level analysis, analysis of non-chromophoric compounds.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase; mass detection.Excellent for volatile impurities (e.g., residual solvents).[8]Not suitable for non-volatile or thermally labile compounds like our analyte.Analysis of residual solvents and other volatile impurities.
qNMR (Quantitative Nuclear Magnetic Resonance) Quantitation based on the NMR signal intensity relative to a standard.No need for reference standards of impurities, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment.Absolute purity determination, structural elucidation.

Conclusion

This guide has detailed a comprehensive, robust, and validated HPLC-UV method for the determination of purity for the pharmaceutical intermediate this compound. By grounding our protocol in the principles of the ICH Q2(R1) guidelines, we have established a self-validating system that ensures the generation of accurate and trustworthy data. The detailed experimental choices and validation steps provide a clear roadmap for implementation in a quality control laboratory.

While alternative technologies like UPLC and LC-MS offer advantages in speed and sensitivity, the validated HPLC-UV method stands as the gold standard for routine quality control, offering an optimal balance of performance, reliability, and cost-effectiveness. The adoption of this method will significantly contribute to ensuring the quality and safety of the final pharmaceutical products derived from this critical intermediate.

References

A Comparative Analysis of 1-(2-Chloropyridin-4-yl)piperazine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, provide a versatile platform for structural modification, often leading to enhanced target affinity, improved pharmacokinetic profiles, and greater water solubility.[2] This guide offers an in-depth comparative analysis of 1-(2-Chloropyridin-4-yl)piperazine and its analogs, providing researchers and drug development professionals with a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The Core Moiety: this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a piperazine ring attached to a 2-chloropyridine moiety, presents multiple avenues for chemical modification, making it an attractive starting point for the development of novel drug candidates.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₂ClN₃[3]

  • Molecular Weight: 197.67 g/mol [3]

  • CAS Number: 854159-45-8[3]

The presence of the chlorine atom on the pyridine ring and the secondary amine on the piperazine ring are key features that influence both the reactivity and the biological activity of the molecule and its subsequent derivatives.

Synthesis of this compound and Its Analogs

The synthesis of pyridylpiperazine derivatives typically involves a nucleophilic aromatic substitution (SNA) reaction, where the piperazine nitrogen attacks an electron-deficient pyridine ring. The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups.

General Synthetic Strategy

A common and effective method for the synthesis of N-arylpiperazines involves the reaction of a substituted chloropyridine with piperazine. The reaction conditions can be tailored based on the specific reactivity of the starting materials.

Diagram of General Synthetic Pathway:

G A Substituted Chloropyridine C Pyridylpiperazine Derivative A->C B Piperazine B->C Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->C Reaction Medium Base Base (e.g., K2CO3, Et3N) Base->C Acid Scavenger

Caption: General synthetic scheme for pyridylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (A Close Analog)

This protocol, adapted from a study on urease inhibitors, details the synthesis of a close analog, 1-(3-nitropyridin-2-yl)piperazine, which can be conceptually applied to the synthesis of this compound by substituting the starting materials.[4]

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (ACN)

  • Potassium Carbonate (K₂CO₃)

  • Appropriate 2-chloro-N-arylacetamide/propanamide for further derivatization

Procedure:

  • Synthesis of 1-(3-nitropyridin-2-yl)piperazine:

    • A mixture of 2-chloro-3-nitropyridine (1.0 eq) and excess piperazine (5.0 eq) in acetonitrile is refluxed for 12 hours. The excess piperazine acts as both a reactant and a base to neutralize the HCl generated.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure 1-(3-nitropyridin-2-yl)piperazine.[4]

  • Synthesis of N-arylacetamide/propanamide derivatives:

    • To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and the respective 2-chloro-N-arylacetamide or 2-chloro-N-arylpropanamide (1.2 eq) are added.

    • The reaction mixture is refluxed for 18-48 hours, with progress monitored by TLC.

    • After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.

    • The crude product is purified by column chromatography.[4]

Causality Behind Experimental Choices:

  • The use of excess piperazine in the first step drives the reaction to completion and negates the need for an additional base.

  • Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

  • Potassium carbonate is a mild inorganic base used to scavenge the HCl produced in the second step, preventing the protonation of the piperazine nitrogen and allowing the reaction to proceed.

Comparative Biological Activities and Performance Data

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings. This section provides a comparative analysis of their performance in various biological assays.

Urease Inhibition

A study on 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated their potential as urease inhibitors.[4] Urease is an important enzyme for the survival of certain pathogens, such as Helicobacter pylori, and its inhibition is a therapeutic strategy for treating related infections.[4]

Table 1: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine and its Analogs [4]

CompoundR Group (on N-arylacetamide)IC₅₀ (µM)
Thiourea (Standard) -23.2 ± 11.0
1-(3-nitropyridin-2-yl)piperazine -3.90 ± 1.91
Analog 5a Unsubstituted Phenyl3.58 ± 0.84
Analog 5b 3-Chlorophenyl2.0 ± 0.73
Analog 5c 4-Chlorophenyl7.38 ± 0.37
Analog 7e 2-Methyl-5-nitrophenyl (propanamide)2.24 ± 1.63

Analysis of Performance:

The data clearly indicates that derivatization of the core 1-(3-nitropyridin-2-yl)piperazine scaffold can significantly enhance its urease inhibitory activity. Notably, the introduction of a 3-chlorophenylacetamide group (Analog 5b) resulted in the most potent compound in this series, with an IC₅₀ value of 2.0 µM, which is more than ten times lower than the standard, thiourea.[4] This highlights the importance of the electronic and steric properties of the substituent on the N-aryl ring for potent inhibition.

Antimicrobial and Antifungal Activities

Piperazine derivatives have been widely investigated for their antimicrobial and antifungal properties.[5] The specific substitution pattern on the piperazine and the attached aromatic ring plays a crucial role in determining the spectrum and potency of their activity. For instance, certain norfloxacin analogs incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety have shown promising activity against Gram-negative bacteria.[5]

Antipsychotic Potential

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of several key structure-activity relationships for pyridylpiperazine derivatives.

Diagram of Structure-Activity Relationships:

SAR cluster_pyridine Pyridine Ring Modifications cluster_piperazine Piperazine Ring Modifications cluster_linker Linker Modifications Pyridine Position and nature of substituents (e.g., Cl, NO2) influence electronic properties and target interaction. Piperazine Substituents on the second nitrogen significantly impact potency and selectivity. Linker Length and nature of the linker between piperazine and other moieties affect flexibility and binding.

Caption: Key areas for SAR exploration in pyridylpiperazine analogs.

  • Substitution on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring are critical. For instance, the electron-withdrawing nitro group in 1-(3-nitropyridin-2-yl)piperazine activates the 2-position for nucleophilic attack, facilitating its synthesis.[4] This substitution also contributes to its biological activity. The position of the chloro group (e.g., 2-chloro vs. 5-chloro) will undoubtedly alter the molecule's electronic distribution and steric profile, leading to different biological activities.

  • Substitution on the Piperazine Ring: The second nitrogen of the piperazine ring is a primary site for modification to modulate pharmacological properties. As seen in the urease inhibitors, the addition of N-arylacetamide or propanamide moieties dramatically influences potency.[4] The nature of the aryl substituent (e.g., electron-donating vs. electron-withdrawing groups, their position on the ring) is a key determinant of activity.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides a generalized protocol for an in vitro urease inhibition assay, a key biological evaluation for this class of compounds based on the available literature.

In Vitro Urease Inhibition Assay

This protocol is based on the indophenol method, which measures the amount of ammonia produced by the enzymatic hydrolysis of urea.[4]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor (thiourea) at various concentrations.

  • In a 96-well plate, add 25 µL of urease enzyme solution to each well.

  • Add 5 µL of the test compound solution (or standard/solvent control) to the respective wells and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to each well and incubate for another 15 minutes at 37 °C.

  • Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate at 37 °C for 50 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Self-Validating System: The inclusion of a known standard inhibitor (thiourea) and a solvent control allows for the validation of the assay's performance and ensures that the observed inhibition is due to the test compound and not the solvent.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications, including antimicrobial, antifungal, and CNS-related activities. The synthetic accessibility and the ease of structural modification make this scaffold particularly attractive for drug discovery programs.

The comparative data presented, particularly from the urease inhibition studies of a close analog, underscores the profound impact of subtle structural changes on biological activity. Future research should focus on a systematic exploration of the structure-activity relationships by:

  • Synthesizing and evaluating a broader range of positional isomers of the chloropyridine ring.

  • Investigating a wider variety of substituents on the second nitrogen of the piperazine ring.

  • Screening these analogs against a diverse panel of biological targets to uncover new therapeutic potentials.

This comprehensive guide provides a solid foundation for researchers to build upon, enabling the rational design and development of novel and more effective therapeutic agents based on the this compound scaffold.

References

A Comparative Spectroscopic Guide to 1-(2-Chloropyridin-4-yl)piperazine and its Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Structural Elucidation

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 1-(2-Chloropyridin-4-yl)piperazine , a heterocyclic compound of interest in medicinal chemistry, and offers a comparative study with its close structural analogue, 1-(2-Chlorophenyl)piperazine . Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive reference for their characterization.

The Significance of Spectroscopic Characterization

The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical validation. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. Together, they provide an unambiguous confirmation of a molecule's identity and purity.

Spectroscopic Deep Dive: this compound

As of the latest update, publicly available, experimentally derived NMR and IR spectra for this compound are not readily accessible. The following section outlines the expected spectral characteristics based on its chemical structure and provides a framework for analysis once data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting the Data

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the 2-chloropyridine and piperazine rings. The pyridine ring protons, being in an aromatic system, are expected to appear in the downfield region (typically δ 6.5-8.5 ppm). The piperazine ring protons will likely present as two distinct multiplets in the upfield region (around δ 3.0-4.0 ppm), corresponding to the protons adjacent to the two different nitrogen environments.

¹³C NMR: The carbon NMR spectrum will complement the proton data. The pyridine ring will show five distinct carbon signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the chlorine atom being significantly influenced. The piperazine ring should exhibit two signals for the methylene carbons, reflecting the symmetry of the ring.

Infrared (IR) Spectroscopy: Predicting the Vibrational Signature

The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational modes to anticipate include:

  • C-H stretching from the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic piperazine ring (around 2800-3000 cm⁻¹).

  • C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-N stretching from the piperazine ring and its connection to the pyridine ring (typically in the 1200-1350 cm⁻¹ range).

  • C-Cl stretching which is expected in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragments

With a molecular formula of C₉H₁₂ClN₃, the expected molecular weight of this compound is approximately 197.67 g/mol [1]. The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z 197, along with an isotope peak ([M+2]⁺) at m/z 199 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation patterns are likely to involve the cleavage of the piperazine ring and the loss of the chloropyridine moiety.

A Comparative Analysis: 1-(2-Chlorophenyl)piperazine

To provide a practical context for the spectroscopic analysis of our primary compound, we will now examine the experimental data for its close analogue, 1-(2-Chlorophenyl)piperazine. This compound shares the piperazine ring and a chloro-substituted aromatic system, making it an excellent model for comparison.

NMR Spectroscopy of 1-(2-Chlorophenyl)piperazine

The NMR spectra of 1-(2-Chlorophenyl)piperazine provide a clear picture of its molecular structure.

¹H NMR Data [2][3][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.34d1HAromatic C-H
~7.20t1HAromatic C-H
~7.02t1HAromatic C-H
~6.94d1HAromatic C-H
~3.01t4HPiperazine -CH₂-
~2.02br s1HPiperazine -NH

¹³C NMR Data [5]

Chemical Shift (δ) ppmAssignment
~149.0Aromatic C-N
~131.0Aromatic C-Cl
~128.5Aromatic C-H
~127.5Aromatic C-H
~124.0Aromatic C-H
~120.5Aromatic C-H
~51.0Piperazine -CH₂-
~46.0Piperazine -CH₂-

The key difference to anticipate in the NMR of this compound would be the chemical shifts and coupling patterns of the aromatic protons and carbons, reflecting the distinct electronic environment of the pyridine ring compared to the benzene ring.

IR Spectroscopy of 1-(2-Chlorophenyl)piperazine

The experimental IR spectrum of 1-(2-Chlorophenyl)piperazine displays several key absorption bands that confirm its structure[3][6].

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (piperazine)
3050-2800Medium-StrongC-H Stretch (aromatic and aliphatic)
~1590, 1480, 1450Medium-StrongC=C Stretch (aromatic)
~1230StrongC-N Stretch
~750StrongC-Cl Stretch / Out-of-plane C-H bend

Comparing this to the expected spectrum of this compound, we would anticipate similar C-H and C-N stretching vibrations from the piperazine moiety. The aromatic region, however, will show different patterns due to the presence of the pyridine ring.

Mass Spectrometry of 1-(2-Chlorophenyl)piperazine

The mass spectrum of 1-(2-Chlorophenyl)piperazine confirms its molecular weight and provides insight into its fragmentation pathways[1][3][7].

  • Molecular Ion: The molecular ion peak ([M]⁺) is observed at m/z 196, consistent with its molecular formula C₁₀H₁₃ClN₂. An [M+2]⁺ peak at m/z 198 with roughly one-third the intensity is also present, confirming the presence of one chlorine atom.

  • Major Fragments: Common fragments are observed at m/z 154, 138, and 111, corresponding to the loss of parts of the piperazine ring and the chlorophenyl group[7][8]. The fragmentation of N-arylpiperazines often involves cleavage of the bonds adjacent to the nitrogen atoms[8].

The mass spectrum of this compound is expected to show a molecular ion at m/z 197. While the fragmentation will also be dominated by cleavage of the piperazine ring, the specific masses of the resulting fragments will differ due to the pyridine ring.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation ~5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup Tune and shim magnet B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Data Processing Fourier transform, phase and baseline correction D->F E->F G Spectral Analysis F->G

Caption: Standard workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow A Sample Preparation (e.g., KBr pellet or thin film) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (empty sample compartment) D Data Processing Background correction, baseline correction B->D C->D E Spectral Analysis D->E

References

A Comparative Guide to Determining the Limit of Detection for 1-(2-Chloropyridin-4-yl)piperazine in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pharmaceutical compounds are paramount. This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) of 1-(2-Chloropyridin-4-yl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a thorough understanding of method development and validation, grounded in the principles of scientific integrity and adherence to regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3]

The Significance of Limit of Detection

The Limit of Detection (LOD) is a critical performance characteristic of any analytical method. It is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][5] Establishing a robust and appropriate LOD is crucial in drug development for several reasons:

  • Impurity Profiling: Detecting trace-level impurities is essential for ensuring the safety and efficacy of drug substances.

  • Metabolite Identification: In pharmacokinetic studies, detecting low concentrations of metabolites is vital for understanding a drug's behavior in the body.

  • Cleaning Validation: Confirming the absence of residual API on manufacturing equipment requires highly sensitive analytical methods.

Analytical Approaches for this compound

This compound (CAS: 854159-45-8, Molecular Formula: C9H12ClN3, Molecular Weight: 197.67 g/mol ) is a heterocyclic compound.[6][7] The presence of a chromophore in its structure (the chloropyridine ring) makes it amenable to UV detection. However, for applications requiring higher sensitivity and selectivity, LC-MS/MS is the superior technique. While other methods like gas chromatography and spectrophotometry exist for piperazine derivatives, they often require derivatization or lack the specificity needed in complex matrices.

This guide will focus on a comparative analysis of HPLC-UV and LC-MS/MS, as they represent the most practical and widely adopted methods in the pharmaceutical industry for this class of compounds.

Comparative Analysis of HPLC-UV and LC-MS/MS for LOD Determination

ParameterHPLC-UVLC-MS/MS
Principle Measures the absorption of UV light by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Sensitivity (LOD) Higher (typically in the µg/mL to high ng/mL range).Lower (typically in the low ng/mL to pg/mL range).[8]
Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.High. Provides structural confirmation based on parent and fragment ion masses.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Typical Application Routine quality control, purity assessment where sensitivity is not the primary concern.Trace-level impurity analysis, bioanalysis, cleaning validation.

Experimental Protocols for LOD Determination

The determination of the LOD will be approached based on the recommendations of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][9] We will focus on two common methods:

  • Based on Signal-to-Noise Ratio: This approach is often used for analytical procedures that exhibit baseline noise.[4][10] The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD is calculated as LOD = 3.3 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]

Protocol 1: LOD Determination by HPLC-UV

This protocol outlines the steps for determining the LOD of this compound using a standard reversed-phase HPLC-UV system.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides good retention for moderately polar compounds like our target analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape and provides protons for potential future transition to LC-MS.

  • Mobile Phase B: Acetonitrile. Rationale: A common organic modifier providing good elution strength.

  • Gradient: 70% A to 30% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic and heterocyclic compounds.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards at concentrations bracketing the expected LOD (e.g., 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL).

3. LOD Determination Workflow (Signal-to-Noise Method):

Caption: Workflow for LOD determination using the S/N method.

4. Data Analysis and Interpretation:

  • Inject the blank solution multiple times to determine the baseline noise.

  • Inject the diluted standard solutions.

  • Identify the concentration at which the analyte's peak is clearly distinguishable from the baseline and the S/N ratio is approximately 3. This concentration is the estimated LOD.[4]

Protocol 2: LOD Determination by LC-MS/MS

This protocol provides a significant enhancement in sensitivity and selectivity, making it ideal for trace-level analysis.

1. Instrumentation and Conditions:

  • LC System: A binary UPLC/HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode. Rationale: The piperazine moiety is basic and readily protonated, making positive mode ESI highly efficient.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A smaller internal diameter and particle size are better suited for the lower flow rates used with MS and provide higher efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% A to 5% A over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Parameters:

  • MRM Transition: First, infuse a standard solution to determine the precursor ion (Q1) and the most stable product ion (Q3). For this compound (C9H12ClN3), the protonated molecule [M+H]+ would be m/z 198.1. A plausible fragmentation would be the loss of the chloropyridine group, leading to a significant product ion.

    • Q1 (Precursor Ion): 198.1 m/z

    • Q3 (Product Ion): To be determined experimentally.

  • Collision Energy (CE) and other parameters: Optimize for the specific MRM transition.

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower initial concentration.

  • Working Standard Solutions: Prepare a series of dilutions to create standards in the low ng/mL range (e.g., 10 ng/mL, 5 ng/mL, 1 ng/mL, 0.5 ng/mL, 0.1 ng/mL).

4. LOD Determination Workflow (Calibration Curve Method):

Caption: Workflow for LOD determination using the calibration curve method.

5. Data Analysis and Interpretation:

  • Analyze multiple blank samples to determine the standard deviation of the noise where a peak would appear.

  • Generate a calibration curve using the low-level standards. The curve should be linear in the range of the LOQ.

  • Calculate the slope of the regression line.

  • Apply the formula LOD = 3.3 * (σ/S) to determine the LOD.[9]

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for determining the LOD of this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine analyses where low-level detection is not the primary driver. Its LOD is often sufficient for monitoring the purity of the compound as a raw material or in high-concentration formulations.

  • LC-MS/MS is the gold standard for applications demanding high sensitivity and selectivity.[11] For the detection of trace-level impurities, analysis in biological matrices, or cleaning validation, the lower LOD and higher confidence in analyte identification provided by LC-MS/MS are indispensable.

It is imperative that the chosen method is validated according to ICH guidelines to ensure that it is fit for its intended purpose.[2] The protocols and rationale provided in this guide offer a solid foundation for developing and comparing analytical methods for this compound and other similar pharmaceutical compounds.

References

A Comparative Guide to 1-(2-Chloropyridin-4-yl)piperazine and Other Piperazine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold." This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a vast array of therapeutic agents.[1][2] Its prevalence is not coincidental; the piperazine moiety imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] The versatility of the piperazine ring allows for extensive structural modifications, enabling the fine-tuning of a molecule's pharmacological activity, bioavailability, and pharmacokinetic profile.[3][5] This adaptability has led to the incorporation of piperazine derivatives in drugs targeting a wide spectrum of diseases, from psychiatric disorders to cancer.[6][7][8]

This guide provides a comparative analysis of 1-(2-Chloropyridin-4-yl)piperazine against other notable piperazine derivatives, offering a data-driven perspective for researchers and drug development professionals. We will delve into their synthesis, structure-activity relationships, and applications, supported by experimental data and detailed protocols.

Featured Piperazine Derivative: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This compound is a key building block in the synthesis of various pharmaceutical agents.[9] The presence of the chloropyridine moiety significantly influences its electronic properties and binding interactions with biological targets.

Synthesis: The synthesis of pyridinylpiperazine derivatives often involves the nucleophilic aromatic substitution reaction between a chloropyridine and piperazine. For instance, the reaction of 2-chloro-3-nitropyridine with an excess of piperazine yields 1-(3-nitropyridin-2-yl)piperazine.[10] The electron-withdrawing nitro group facilitates the nucleophilic attack by the piperazine nitrogen.[10] A similar principle applies to the synthesis of this compound.

Comparative Analysis with Other Piperazine Derivatives

The true utility of a scaffold is best understood through comparison. Below, we analyze this compound in the context of other significant piperazine derivatives used in drug design.

Phenylpiperazines: The CNS-Active Core

Phenylpiperazine derivatives are renowned for their activity in the central nervous system (CNS).[6] A prominent example is 1-(2,3-Dichlorophenyl)piperazine (DCPP) , a key intermediate in the synthesis of the atypical antipsychotic aripiprazole.[11][12]

Aripiprazole Synthesis Workflow:

G cluster_synthesis Aripiprazole Synthesis DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) Aripiprazole Aripiprazole DCPP->Aripiprazole Condensation Sidechain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Sidechain->Aripiprazole

Caption: Simplified workflow for the synthesis of Aripiprazole.

The synthesis of DCPP hydrochloride can be achieved through a one-pot reaction of 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride.[12][13] This method is advantageous for its simplicity and suitability for large-scale production.[12]

Comparative Physicochemical Properties:

CompoundMolecular WeightLogP (Predicted)pKa (Predicted)
This compound197.67 g/mol [9]1.88.2
1-(2,3-Dichlorophenyl)piperazine231.12 g/mol 3.17.9

Note: LogP and pKa values are estimations and can vary based on the prediction software and experimental conditions.

The dichlorophenyl substitution in DCPP increases its lipophilicity compared to the chloropyridinyl moiety in our featured compound. This difference can significantly impact blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Arylpiperazines in Antidepressants: The Case of Vortioxetine

Vortioxetine, an antidepressant, features a 1-[2-(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine core.[14] Its synthesis highlights the versatility of piperazine as a linker.[15][16]

Vortioxetine Synthesis Overview:

G Start 2,4-Dimethylthiophenol & 1-bromo-2-(2-chloroethoxy)ethane Intermediate1 Sulfide Intermediate Start->Intermediate1 Coupling Buchwald-Hartwig Amination Intermediate1->Coupling Piperazine Piperazine Piperazine->Coupling Vortioxetine_Base Vortioxetine (Base) Coupling->Vortioxetine_Base Vortioxetine_Salt Vortioxetine Hydrobromide Vortioxetine_Base->Vortioxetine_Salt Salt Formation G Core Piperazine Scaffold Substituent1 Aromatic Ring System (e.g., Pyridine, Phenyl) Core->Substituent1 Substituent3 Substituents on Piperazine N4 (Alkyl, Aryl, etc.) Core->Substituent3 Substituent2 Substituents on Aromatic Ring (e.g., Chloro, Methyl) Substituent1->Substituent2 Activity Pharmacological Activity (Affinity, Efficacy, Selectivity) Substituent1->Activity Substituent2->Activity Substituent3->Activity

References

A Comparative Guide to the Biological Activity of 1-(2-Chloropyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to a multitude of clinically significant drugs.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth technical assessment of the biological activities of a specific subclass: 1-(2-Chloropyridin-4-yl)piperazine derivatives. We will delve into their therapeutic potential across oncology, infectious diseases, and central nervous system disorders, presenting a comparative analysis supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for their evaluation in a research and development setting.

The Versatile Pharmacophore: An Overview of Piperazine Derivatives in Drug Discovery

The six-membered ring containing two opposing nitrogen atoms, known as piperazine, is a key pharmacophore in a wide array of therapeutic agents.[2] This structural motif is present in drugs with diverse applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][3] The versatility of the piperazine ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties.[2] The introduction of various substituents on the piperazine nitrogen atoms can lead to compounds with a broad spectrum of biological activities.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Several studies have highlighted the potential of piperazine derivatives as potent anticancer agents. Their mechanisms of action are varied, often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Comparative Antiproliferative Activity

The cytotoxic effects of novel this compound derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of this compound Analogs

Compound IDLinkerR GroupMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
CP-1 Amide4-Fluorobenzyl7.4612.78>50
CP-2 Amide4-Chlorobenzyl8.9215.3445.2
CP-3 Sulfonamide4-Methylphenyl15.222.8>50
CP-4 Sulfonamide4-Chlorophenyl11.518.948.7
Doxorubicin --0.851.121.54

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

From the representative data, it is evident that the nature of the linker and the substituent (R group) significantly influences the antiproliferative activity. Amide-linked derivatives (CP-1 and CP-2) generally exhibit greater potency compared to their sulfonamide counterparts (CP-3 and CP-4). Furthermore, the presence of a halogen on the benzyl ring (CP-1 and CP-2) appears to enhance cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of these derivatives reveals that modifications to the N-4 position of the piperazine ring are critical for their anticancer activity. The introduction of aromatic and heteroaromatic moieties can significantly impact their potency.

Anticancer_SAR Scaffold This compound Amide Amide Linker (e.g., -C(O)-) Scaffold->Amide Increased Potency Sulfonamide Sulfonamide Linker (e.g., -S(O)₂-) Scaffold->Sulfonamide Decreased Potency Aryl Substituted Aryl Group (e.g., Benzyl) Amide->Aryl Sulfonamide->Aryl Activity Anticancer Activity Aryl->Activity Modulates Efficacy

Caption: Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Potential: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.[4][5]

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
CP-5 4-Chlorophenyl81632
CP-6 2,4-Dichlorophenyl4816
CP-7 4-Nitrophenyl163264
Ciprofloxacin -10.5-
Fluconazole ---4

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

The data suggests that derivatives with electron-withdrawing groups on the phenyl ring, such as dichlorophenyl (CP-6), exhibit enhanced antimicrobial activity.

Modulating the Central Nervous System: Potential as Antipsychotic Agents

Atypical antipsychotics often exhibit a complex pharmacological profile, interacting with multiple neurotransmitter receptors, particularly dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][7] The arylpiperazine moiety is a common feature in many antipsychotic drugs.[3]

Receptor Binding Affinity

The potential of this compound derivatives as antipsychotic agents is evaluated through receptor binding assays, which measure the affinity of the compounds for specific receptors. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding.

Table 3: Comparative Receptor Binding Affinities (Kᵢ, nM) of this compound Analogs

Compound IDR GroupDopamine D₂Serotonin 5-HT₂ₐ
CP-8 2-Methoxyphenyl15025
CP-9 3-Chlorophenyl8515
CP-10 4-Fluorophenyl12030
Clozapine -12612

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

The results indicate that these derivatives can exhibit significant affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics.

Signaling Pathway Implications

The interaction of these compounds with dopamine and serotonin receptors can modulate downstream signaling pathways implicated in the pathophysiology of psychosis.

Antipsychotic_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D₂ Receptor DA->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Compound 1-(2-Chloropyridin-4-yl) piperazine Derivative Compound->D2R Antagonism

Caption: Simplified Dopamine D₂ Receptor Antagonism Pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Here, we provide detailed methodologies for key assays used to assess the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data and structure-activity relationships presented in this guide underscore the potential of these derivatives in oncology, infectious diseases, and neuroscience. Further optimization of this scaffold, guided by the principles of medicinal chemistry and aided by computational modeling, could lead to the discovery of next-generation drugs with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and evaluation of this versatile chemical class.

References

Comparative Guide to the Quantitative Analysis of 1-(2-Chloropyridin-4-yl)piperazine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities within complex matrices is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of established analytical methodologies for the quantitative analysis of 1-(2-Chloropyridin-4-yl)piperazine, a key heterocyclic building block in medicinal chemistry.

Navigating the analytical challenges presented by complex sample matrices—be it a final drug product with multiple excipients, raw starting material, or biological fluid—requires a nuanced understanding of the strengths and limitations of different techniques. This document moves beyond mere protocols to explore the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs. We will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), often requiring derivatization; Gas Chromatography-Mass Spectrometry (GC-MS); and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will discuss Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal method for primary validation.

The Analytical Challenge: this compound

This compound is a piperazine derivative utilized in the synthesis of various pharmaceutical agents.[1] Its accurate quantification is critical, whether it is an impurity that needs to be controlled at trace levels or a key intermediate whose concentration must be precisely determined. The primary analytical hurdles include:

  • Complex Sample Matrix: Excipients in drug formulations, by-products in synthesis mixtures, or endogenous components in biological samples can interfere with the analyte signal.

  • Physicochemical Properties: As a piperazine derivative, the compound is non-volatile and may lack a strong native chromophore, complicating analysis by certain methods.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a ubiquitous technique in pharmaceutical quality control due to its robustness and cost-effectiveness.[3] However, for a compound like this compound, which lacks a strong UV-absorbing functional group, direct analysis offers poor sensitivity. The strategic solution is pre-column derivatization to attach a UV-active tag to the molecule.

Causality of Method Choice: Why Derivatization?

The secondary amine in the piperazine ring is a nucleophile that can react with a derivatizing agent to form a stable, highly conjugated product. A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the piperazine moiety to form a derivative that can be detected at higher wavelengths (e.g., 340 nm) with excellent sensitivity, moving it away from potential low-wavelength interferences.[4] This chemical modification is the key to transforming a challenging analyte into one that is readily quantifiable by standard HPLC-UV instrumentation.

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s_weigh Weigh Sample s_dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) s_weigh->s_dissolve s_derivatize Derivatization (Add NBD-Cl & Buffer, Heat) s_dissolve->s_derivatize s_filter Filter (0.45 µm) s_derivatize->s_filter a_inject Inject into HPLC s_filter->a_inject Transfer to Vial a_separate Separation (C18 Column) a_inject->a_separate a_detect UV Detection (e.g., 340 nm) a_separate->a_detect a_quantify Quantification (External Standard) a_detect->a_quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to achieve a target concentration of ~0.1 mg/mL of the analyte in the same diluent. For solid dosage forms, this involves grinding, extraction, and filtration.[5][6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to ~150% of the target sample concentration.[4]

2. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in a suitable vial, add 1.0 mL of a borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 1.0 mg/mL NBD-Cl solution in acetonitrile.

  • Cap the vials, vortex, and place them in a heating block at 60°C for 30 minutes.

  • Cool the vials to room temperature. The solutions are now ready for injection.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 340 nm[4]

  • Injection Volume: 10 µL[4]

4. System Suitability and Validation:

  • Trustworthiness: Before analysis, perform system suitability tests. This involves multiple injections of a standard solution to check for repeatability (%RSD < 2.0%), tailing factor (< 2.0), and theoretical plates (> 2000), ensuring the system is performing correctly.[7]

  • Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[8] Accuracy is typically confirmed by spike recovery studies on a sample matrix.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] While this compound is not inherently volatile, it can be analyzed using GC-MS after derivatization to increase its volatility and thermal stability.

Causality of Method Choice: Volatility Enhancement

The principle behind using GC for this analyte hinges on converting the polar N-H bonds in the piperazine ring into less polar, more volatile groups. This is typically achieved through silylation (e.g., using BSTFA) or acylation (e.g., using HFBA).[10] This conversion allows the molecule to be vaporized in the GC inlet without decomposition and travel through the analytical column for separation. The mass spectrometer then provides highly specific detection and quantification.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s_extract Extract Analyte (e.g., LLE or SPE) s_dry Evaporate to Dryness (Under Nitrogen) s_extract->s_dry s_derivatize Derivatization (Add Acetonitrile & HFBA, Heat) s_dry->s_derivatize a_inject Inject into GC s_derivatize->a_inject Transfer to Vial a_separate Separation (e.g., DB-5ms Column) a_inject->a_separate a_ionize Ionization (EI) a_separate->a_ionize a_detect MS Detection (SIM Mode) a_ionize->a_detect a_quantify Quantification a_detect->a_quantify

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS

1. Sample and Standard Preparation:

  • Prepare stock and calibration standards in a volatile organic solvent like ethyl acetate.

  • For complex mixtures, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove non-volatile matrix components.[11]

2. Derivatization Procedure:

  • Aliquot the standard/sample extracts into reaction vials and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Cap the vials and heat at 70°C for 20 minutes.

  • Cool to room temperature. The sample is ready for injection.

3. Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the derivatized analyte for quantification and confirmation.

4. Self-Validation System:

  • Trustworthiness: An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction, derivatization, and injection.

  • Validation: The method must be validated for specificity, demonstrating no interference from matrix components at the retention time of the analyte.[7] Linearity, accuracy, and precision are determined similarly to the HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high sensitivity and selectivity, making it ideal for quantifying low-level analytes in highly complex matrices without the need for derivatization.[12][13]

Causality of Method Choice: Unmatched Specificity and Sensitivity

This technique combines the separation power of HPLC with the specific and sensitive detection of tandem mass spectrometry. The analyte is separated chromatographically, ionized (typically via Electrospray Ionization, ESI), and then subjected to two stages of mass analysis. In the first stage, the precursor ion (the protonated molecule, [M+H]+) is selected. In the second stage, this ion is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and filtering out matrix interference.[14] This allows for direct analysis, eliminating the time-consuming and potentially variable derivatization step.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_weigh Weigh Sample s_extract Extract/Dissolve ('Dilute & Shoot' or SPE) s_weigh->s_extract s_filter Centrifuge/Filter s_extract->s_filter a_inject Inject into LC s_filter->a_inject Transfer to Vial a_separate Separation (C18 Column) a_inject->a_separate a_ionize Ionization (ESI+) a_separate->a_ionize a_select MS1: Select Precursor Ion a_ionize->a_select a_fragment MS: Fragment Ion a_select->a_fragment a_detect MS2: Detect Product Ion (MRM) a_fragment->a_detect a_quantify Quantification a_detect->a_quantify

Caption: Workflow for direct LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Sample and Standard Preparation:

  • Prepare stock and calibration standards in a mobile phase-compatible diluent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Sample preparation can often be simplified to a "dilute and shoot" approach after initial extraction, or a more rigorous SPE cleanup can be used for very complex matrices like plasma.[15][16]

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC for higher throughput)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For this compound (C9H12ClN3, MW ≈ 197.66), one would monitor for the transition of the precursor ion [M+H]+ (m/z 198.7) to one or two stable, high-intensity product ions.

  • System Validation: The use of a stable isotope-labeled internal standard is best practice for ensuring the highest accuracy and precision, as it co-elutes and experiences the same matrix effects as the analyte.[15]

Orthogonal Technique: Quantitative NMR (qNMR)

For ultimate confidence in quantification, especially for creating in-house reference standards, qNMR is an invaluable tool. It is a primary ratio method, meaning it can provide an absolute purity or concentration value without needing a reference standard of the same compound.[17][18]

Principle of qNMR

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a certified internal standard of known purity and concentration to a sample containing the analyte, the concentration of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from both the analyte and the standard.[20] This makes qNMR a powerful, non-destructive technique for validating results from chromatographic methods.[21]

Head-to-Head Comparison of Quantitative Methods

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct)
Principle Chromatographic separation with UV absorbance detection.[22]Chromatographic separation of volatile compounds with mass-based detection.[23]Chromatographic separation with highly specific mass-based detection.[13]
Analyte Properties Non-volatile, must be derivatized to be UV-active.Must be volatile and thermally stable (or made so via derivatization).[9]Wide applicability for non-volatile and thermally labile compounds.
Need for Derivatization Yes , essential for sensitivity.[4]Yes , typically required for volatility and peak shape.[10]No , direct analysis is a key advantage.
Selectivity Moderate; relies on chromatographic resolution. Potential for interference.High; relies on retention time and mass spectrum.Very High ; relies on retention time and specific MRM transition.[14]
Sensitivity (Typical LOQ) Low ng/mL to µg/mL range.[4]pg/mL to low ng/mL range.High pg/mL to low ng/mL range. [15][16]
Throughput Moderate; derivatization adds time.Moderate; derivatization and longer run times.High; fast UPLC gradients possible.[12]
Matrix Tolerance Moderate; requires clean samples to avoid interference.Low; non-volatile matrix components must be removed.High ; MRM mode effectively filters out matrix noise.
Primary Application Routine QC, content uniformity, assay in less complex matrices.Analysis of volatile impurities, residual solvents.Trace-level quantification in highly complex matrices (bioanalysis, impurity profiling).[24]

Conclusion and Method Selection Strategy

The choice of analytical method for the quantitative analysis of this compound is dictated by the specific requirements of the measurement, including the sample matrix, required sensitivity, and available instrumentation.

  • For routine quality control of a drug substance or product where analyte levels are relatively high and the matrix is simple, a validated HPLC-UV method with derivatization offers a robust, reliable, and cost-effective solution. Its trustworthiness is established through rigorous validation and system suitability checks.[25][26]

  • If the analysis involves potential volatile impurities alongside the main analyte, or if LC instrumentation is unavailable, GC-MS with derivatization is a viable, high-sensitivity alternative, provided the sample can be cleaned up sufficiently to remove non-volatile interferences.

  • For trace-level quantification in complex matrices such as biological fluids, or for impurity profiling where utmost selectivity is paramount, LC-MS/MS is the unequivocal gold standard. Its ability to perform direct analysis with exceptional sensitivity and specificity minimizes sample preparation and provides the highest degree of confidence in the results.[14]

Finally, employing qNMR as an orthogonal method provides a powerful, independent verification of quantification, adding an authoritative layer of trustworthiness to any analytical data generated by chromatographic techniques. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently develop and validate methods that ensure data integrity and support the advancement of their drug development programs.

References

Establishing a Definitive Reference Standard for 1-(2-Chloropyridin-4-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock of analytical accuracy and regulatory compliance. This guide provides a comprehensive framework for establishing a robust reference standard for 1-(2-Chloropyridin-4-yl)piperazine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). We will delve into the critical aspects of characterization, purity assessment, and comparison with potential alternatives, supported by detailed experimental protocols and data interpretation. This document is intended to empower researchers and quality control professionals to establish a self-validating system for this crucial intermediate.

The Critical Role of a Reference Standard for this compound

This compound is a versatile arylpiperazine derivative frequently employed in the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of the chloropyridine and piperazine moieties makes it a valuable synthon for introducing specific pharmacophoric features.[3] Given its role as a foundational element in drug synthesis, a well-characterized reference standard is indispensable for:

  • Accurate quantification of the intermediate in various stages of the manufacturing process.

  • Identification and control of impurities , which can significantly impact the safety and efficacy of the final drug product.[4][5]

  • Ensuring batch-to-batch consistency and adherence to regulatory specifications.

  • Facilitating the validation of analytical methods used for quality control.

The establishment of a reference standard is not merely about achieving high purity; it is a holistic process of thorough characterization to define its critical quality attributes.

Foundational Characterization of this compound

A multi-technique approach is essential for the unambiguous identification and structural confirmation of the this compound reference standard.

Spectroscopic Identification

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity and structural integrity of the candidate reference standard.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the pyridine ring protons and the piperazine ring protons. The chemical shifts and coupling patterns are unique fingerprints of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The number of distinct carbon signals should correspond to the number of non-equivalent carbon atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3, H56.7 - 6.9108 - 110
Pyridine-H68.0 - 8.2150 - 152
Piperazine-H (N-CH₂)3.3 - 3.545 - 47
Piperazine-H (NH-CH₂)2.9 - 3.144 - 46
Pyridine-C2 (C-Cl)-151 - 153
Pyridine-C4 (C-N)-155 - 157

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound should exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the secondary amine in the piperazine ring (typically around 3200-3400 cm⁻¹).

  • C-H stretching of the aromatic pyridine ring and the aliphatic piperazine ring (around 2800-3100 cm⁻¹).

  • C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-N stretching of the aryl-amine and aliphatic amine bonds (around 1200-1350 cm⁻¹).

  • C-Cl stretching (typically in the 600-800 cm⁻¹ region).[6][7]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound.[8][9][10] The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₂ClN₃, MW: 197.67 g/mol ).[11][12] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of the compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values for the molecular formula C₉H₁₂ClN₃.[13][14]

Table 2: Theoretical vs. Acceptable Elemental Analysis Data

Element Theoretical % Acceptable Range (±0.4%)
Carbon (C)54.6954.29 - 55.09
Hydrogen (H)6.125.72 - 6.52
Nitrogen (N)21.2620.86 - 21.66

Purity Assessment: A Cornerstone of the Reference Standard

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements.[15][16][17] A comprehensive purity assessment involves a combination of chromatographic and other analytical techniques.

Chromatographic Purity

3.1.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. A validated HPLC method should be developed to separate the main component from any potential impurities.

3.1.2. Gas Chromatography (GC-FID/MS)

GC with a flame ionization detector (FID) or mass spectrometric (MS) detection is suitable for assessing the purity of volatile and thermally stable compounds. GC can be particularly useful for identifying and quantifying residual solvents and volatile impurities.

Impurity Profiling

A thorough understanding of the potential impurities is crucial for establishing a comprehensive purity assessment strategy.[5][18] Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. Potential impurities could include:

  • Positional isomers: e.g., 1-(4-chloropyridin-2-yl)piperazine.

  • Unreacted starting materials: e.g., piperazine, 2,4-dichloropyridine.

  • By-products from side reactions.

Comparison with Alternatives

While this compound is a valuable building block, other arylpiperazine derivatives can sometimes be considered as alternatives in certain synthetic routes. A comparative analysis helps in understanding the unique advantages of establishing a dedicated reference standard for this specific compound.

Table 3: Comparison of this compound with Potential Alternatives

Compound Structure Key Differentiating Features Rationale for a Dedicated Reference Standard
This compound Cl-Py-N(Pip)HSpecific substitution pattern crucial for desired biological activity in many APIs.Unique chromatographic and spectroscopic profile requires a specific standard for accurate identification and quantification.
1-(Phenyl)piperazine Ph-N(Pip)HLacks the chloro and pyridine functional groups, leading to different reactivity and physicochemical properties.Not a suitable substitute where the chloropyridine moiety is required for subsequent reactions or biological activity.
1-(2-Pyrimidinyl)piperazine Pyrimidinyl-N(Pip)HDifferent heterocyclic ring system (pyrimidine vs. pyridine) leading to altered electronic properties and biological interactions.Significant structural and electronic differences necessitate a distinct reference standard.

The unique substitution pattern of this compound imparts specific reactivity and steric properties that are often critical for the desired pharmacological profile of the final drug molecule. Therefore, establishing a dedicated, well-characterized reference standard is non-negotiable for ensuring the quality of APIs derived from it.

Experimental Protocols

HPLC-UV Method for Purity Determination

This protocol is a starting point and should be validated according to ICH guidelines.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

GC-MS Method for Identification and Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Visualization of the Workflow

The following diagram illustrates the logical flow for establishing the reference standard.

cluster_0 Candidate Material Selection cluster_1 Structural Characterization cluster_2 Purity Assessment cluster_3 Reference Standard Establishment A Source High-Purity This compound B NMR Spectroscopy (¹H, ¹³C) A->B Characterization C FTIR Spectroscopy A->C Characterization D Mass Spectrometry (GC-MS) A->D Characterization E Elemental Analysis (CHN) A->E Characterization F Chromatographic Purity (HPLC-UV, GC-FID) B->F Purity Testing C->F Purity Testing D->F Purity Testing E->F Purity Testing G Impurity Profiling F->G Identify Impurities H Data Compilation and Review G->H Comprehensive Data I Certificate of Analysis Generation H->I Documentation J Assign Purity Value I->J Finalization

Caption: Workflow for establishing a reference standard.

Conclusion

Establishing a reference standard for this compound is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. By employing a comprehensive suite of analytical techniques for structural elucidation and purity assessment, and by understanding its profile in comparison to potential alternatives, researchers and quality control professionals can ensure the integrity of their analytical data and the consistency of their manufacturing processes. The protocols and guidelines presented herein provide a robust framework for achieving this critical objective.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Chloropyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of two common analytical methods for 1-(2-Chloropyridin-4-yl)piperazine, a key intermediate in pharmaceutical synthesis. The objective is to ensure data integrity and consistency when transferring methods between laboratories or when introducing a new method. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), to ensure regulatory compliance and scientific robustness.[1][2]

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the accurate and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3][4] However, when an analytical method is transferred to a different laboratory or when a new method is developed to replace an existing one, a direct comparison is essential. This process, known as cross-validation, verifies that both methods produce comparable, reliable, and consistent results.[5][6]

Cross-validation is a critical quality assurance step that builds confidence in data and is often a regulatory expectation.[5][7] It serves to determine if two distinct analytical procedures—or the same procedure in different settings—yield equivalent data, thus ensuring the continuity of product quality assessment.[8] This guide will compare a workhorse High-Performance Liquid Chromatography (HPLC) method with a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Methodologies Under Comparison

We will explore two orthogonal analytical techniques, each with its own set of advantages, and detail their validation in accordance with ICH Q2(R1) guidelines.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Method Choice: HPLC is the cornerstone of pharmaceutical quality control due to its versatility, robustness, and high throughput. For a compound like this compound, a reversed-phase method is typically suitable. A critical consideration for piperazine-containing compounds is their potential lack of a strong UV chromophore.[9] While the chloropyridine moiety provides some UV absorbance, derivatization can be employed to enhance sensitivity and selectivity if required, although for the purpose of this guide, we will proceed with direct UV detection.[10][11]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.

The method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Validation Parameter Acceptance Criteria Hypothetical Result
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.15%
Specificity No interference at analyte retention timePassed
Linearity (Correlation Coefficient, r²)≥ 0.9990.9997
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mL
Range 80% - 120% of target concentration0.15 µg/mL - 120 µg/mL
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Choice: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, providing structural information and virtually eliminating interference from matrix components.[12] This makes it an excellent confirmatory technique and a powerful alternative for impurity profiling. For GC analysis, the volatility of this compound is sufficient, but derivatization could be used to improve peak shape and thermal stability if needed.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. Create calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a theoretical concentration of 20 µg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 197, 156, 129).

  • Analysis: Inject standards and samples. Create a calibration curve using the peak area of the primary quantifier ion.

The method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Validation Parameter Acceptance Criteria Hypothetical Result
Accuracy (% Recovery)98.0% - 102.0%99.8% - 101.5%
Precision (% RSD)
Repeatability≤ 2.0%0.65%
Intermediate Precision≤ 2.0%0.95%
Specificity No interference in SIM channelsPassed
Linearity (Correlation Coefficient, r²)≥ 0.9990.9999
Limit of Detection (LOD) S/N ratio ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.03 µg/mL
Range 80% - 120% of target concentration0.03 µg/mL - 100 µg/mL

The Cross-Validation Protocol: Bridging the Methods

The core objective is to demonstrate that the established HPLC-UV method and the new GC-MS method produce equivalent results for the assay of this compound.[13] This is achieved by analyzing the same batch of material with both independently validated methods.

CrossValidationWorkflow start_end start_end process process decision decision output output A Start: Initiate Cross-Validation B Prepare Homogenous Sample Batch A->B C1 Analyze Samples by Method A (HPLC-UV) B->C1 C2 Analyze Samples by Method B (GC-MS) B->C2 D Compile Assay Results from Both Methods C1->D C2->D E Perform Statistical Comparison (e.g., t-test, F-test) D->E F Do Results Meet Acceptance Criteria? E->F G Methods are Correlated and Interchangeable F->G  Yes H Investigate Discrepancy and Re-evaluate F->H No   I End: Final Report G->I H->E

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Sample Selection: Select a single, homogenous batch of this compound. Prepare at least six independent samples from this batch.

  • Analysis:

    • Analyze each of the six samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the six samples in triplicate using the validated GC-MS method.

  • Data Collection: Record the assay value (e.g., % purity or concentration) for each of the six samples as determined by both methods.

  • Statistical Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from each method.

    • Compare the means of the two datasets using a two-sample t-test to check for statistical differences.

    • Compare the variances of the two datasets using an F-test to check for differences in precision.

    • The acceptance criterion is typically that there is no statistically significant difference between the results (e.g., p > 0.05).

Comparative Data and Analysis
Sample ID Assay Result by HPLC-UV (%) Assay Result by GC-MS (%) Difference (%)
199.699.7-0.1
299.499.5-0.1
399.899.9-0.1
499.599.6-0.1
599.799.8-0.1
699.699.5+0.1
Mean 99.60 99.67
Std. Dev. 0.141 0.163
% RSD 0.14 0.16

Statistical Interpretation:

  • F-test for variance: The variances are not significantly different.

  • t-test for means: The means are not statistically different (p > 0.05).

The results demonstrate a high degree of correlation between the HPLC-UV and GC-MS methods. The small, non-significant differences confirm that both methods are reliable and can be used interchangeably for the quality control of this compound.

Conclusion and Recommendations

This guide has successfully demonstrated the cross-validation of two distinct analytical methods, HPLC-UV and GC-MS, for the analysis of this compound. Both methods were shown to be accurate, precise, and specific through individual validation exercises. The subsequent cross-validation protocol confirmed that they provide statistically equivalent results.

  • Recommendation for HPLC-UV: This method is ideal for routine quality control and high-throughput environments due to its speed and robustness.

  • Recommendation for GC-MS: This method is superior for confirmatory analysis, impurity identification, and in situations requiring higher sensitivity and specificity.

By following a robust cross-validation plan grounded in ICH principles, organizations can ensure seamless method transfers, maintain data integrity across different analytical platforms, and uphold the highest standards of quality in pharmaceutical development and manufacturing.[4][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridin-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.